Ivermectin-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H74O14 |
|---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+ |
InChI Key |
AZSNMRSAGSSBNP-CTSZMUEMSA-N |
Isomeric SMILES |
[H][C@@]1(C([C@@H]([C@H](O[C@@]12C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)[C@@H](C)CC)C)[2H])[2H] |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ivermectin-d2: A Comprehensive Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Ivermectin-d2. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods.
Chemical Properties of this compound
This compound is the deuterated form of Ivermectin, a broad-spectrum anti-parasitic agent. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification of Ivermectin in biological matrices by mass spectrometry.[1]
Below is a summary of the key chemical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₄₈H₇₂D₂O₁₄ | [2] |
| Molecular Weight | 877.11 g/mol | [1] |
| Exact Mass | 876.52041052 Da | [3] |
| CAS Number | Not explicitly available for the deuterated positions in the search results. The CAS number for unlabeled Ivermectin is 70288-86-7. | |
| Appearance | A solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₂) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. |
Stability Data and Storage
Understanding the stability of this compound is crucial for its proper handling, storage, and use in analytical applications.
Storage Conditions: For long-term stability, this compound should be stored at -20°C.
Stability Profile: While specific long-term stability studies on this compound are not extensively published, the stability of the parent compound, Ivermectin, provides a strong indication of its behavior. Forced degradation studies on Ivermectin have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are critical for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Ivermectin has been shown to be susceptible to degradation under the following conditions:
-
Acidic and Alkaline Hydrolysis: The molecule undergoes hydrolysis in both acidic and basic environments.
-
Oxidation: Ivermectin is sensitive to oxidative stress.
-
Photolysis: Exposure to light can lead to degradation.
-
Thermal Stress: Elevated temperatures can induce degradation.
The deuteration in this compound is unlikely to significantly alter these fundamental degradation pathways. Therefore, it is recommended to protect this compound from prolonged exposure to harsh acidic or basic conditions, strong oxidizing agents, light, and high temperatures.
A visual representation of the general workflow for a forced degradation study is provided below.
Experimental Protocols
Detailed methodologies are essential for reproducible stability testing and analysis. The following sections outline protocols for stability-indicating HPLC methods and photostability testing, based on established methods for Ivermectin.
Stability-Indicating HPLC Method
This method is designed to separate Ivermectin from its potential degradation products, thus indicating the stability of the drug substance.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm particle size) |
| Mobile Phase A | Water:Acetonitrile (50:50, v/v) |
| Mobile Phase B | Isopropanol:Acetonitrile (15:85, v/v) |
| Gradient Elution | A gradient program should be optimized to achieve separation of all relevant peaks within a reasonable timeframe (e.g., 25 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to various stress conditions as described in the forced degradation protocol. After the specified stress period, the solutions are neutralized (if necessary), diluted to a suitable concentration with the mobile phase, and injected into the HPLC system.
Forced Degradation Protocol
To assess the stability of this compound, a forced degradation study should be performed. The following are representative conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).
-
Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 1-4 hours).
-
Oxidative Degradation: Treat the sample solution with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80-100°C) for a specified period (e.g., 24-72 hours).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
A diagram illustrating the decision-making process for photostability testing is provided below.
Mass Spectrometry Fragmentation
This compound is frequently used as an internal standard in LC-MS/MS assays for the quantification of Ivermectin. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
The specific transitions monitored for Ivermectin and this compound are crucial for selective and sensitive detection.
Reported SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
| Ivermectin | 892.5 | 307.1 | |
| This compound | 894.5 | 309.1 | |
| Ivermectin | 892.4 | 569.1 | |
| This compound | 895.4 | 571.8 |
The precursor ions correspond to the ammonium adducts of the molecules ([M+NH₄]⁺). The difference of 2 Da between the precursor and product ions of Ivermectin and this compound confirms the presence of two deuterium atoms in the fragment ion.
Degradation and Metabolic Pathways
The degradation of Ivermectin under various stress conditions leads to the formation of several degradation products. While the exact structures of all degradants of this compound have not been fully elucidated in the provided search results, the pathways are expected to be analogous to those of unlabeled Ivermectin.
A study on the forced degradation of Ivermectin identified five major degradation products. The characterization of these products was performed using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
In terms of metabolism, Ivermectin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The main metabolic pathways involve hydroxylation and O-demethylation. The major metabolites identified are 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin.
The metabolic pathway can be visualized as follows:
This technical guide provides a solid foundation for understanding the chemical properties and stability of this compound. For further in-depth studies, it is recommended to consult the specific research articles cited and to perform dedicated stability and degradation studies on this compound following the principles outlined in the ICH guidelines.
References
An In-depth Technical Guide on the Synthesis and Purification of Deuterated Ivermectin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterated Ivermectin
Deuterated ivermectin, most commonly ivermectin-d2, is a stable isotope-labeled version of the broad-spectrum antiparasitic agent ivermectin. In this molecule, two hydrogen atoms are replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of ivermectin in biological matrices, as it is chemically identical to the parent drug but has a distinct molecular weight[1][2]. The use of deuterated internal standards is crucial for correcting for variations in sample preparation and instrument response, leading to more accurate and precise analytical results[1].
Synthesis of Deuterated Ivermectin
The synthesis of deuterated ivermectin is predicated on the well-established semi-synthetic route to ivermectin from its precursor, avermectin. The key step is the selective catalytic hydrogenation of the C22-C23 double bond of avermectin B1 (a mixture of avermectin B1a and B1b)[3]. To produce deuterated ivermectin, this hydrogenation is performed using deuterium gas (D₂) instead of hydrogen gas (H₂).
Key Reaction: Catalytic Deuteration of Avermectin B1
The selective deuteration is typically achieved using a homogeneous catalyst, with Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) being a common choice for the hydrogenation of avermectin[4]. The reaction proceeds as follows:
Avermectin B1 + D₂ --(Wilkinson's Catalyst)--> 22,23-dihydro-d₂-avermectin B1 (Ivermectin-d₂)
Experimental Protocol (Theoretical)
The following protocol is a proposed methodology based on known procedures for ivermectin synthesis and general catalytic deuteration techniques. Optimization of these parameters would be necessary to achieve desired yield and isotopic enrichment.
Materials:
-
Avermectin B1 (a mixture of B1a and B1b)
-
Wilkinson's catalyst (RhCl(PPh₃)₃)
-
Deuterium gas (D₂) of high purity
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or a mixture of methanol and cyclohexane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., a high-pressure autoclave or a Parr hydrogenator)
Procedure:
-
Preparation of the Reaction Vessel: The reaction vessel must be thoroughly dried and purged with an inert gas to remove any traces of oxygen, which can deactivate the catalyst.
-
Charging the Reactor: A solution of Avermectin B1 in the chosen anhydrous and degassed solvent is added to the reaction vessel.
-
Catalyst Addition: Wilkinson's catalyst is added to the reactor under a blanket of inert gas. The catalyst loading is a critical parameter to optimize, typically ranging from catalytic amounts to a certain weight percentage with respect to the avermectin.
-
Deuteration: The reactor is sealed and purged several times with deuterium gas to replace the inert atmosphere. The vessel is then pressurized with deuterium gas to the desired pressure (e.g., 1 to 150 bar) and heated to the reaction temperature (e.g., 60 to 100 °C).
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the consumption of avermectin B1 and the formation of ivermectin-d₂.
-
Reaction Quenching and Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess deuterium gas is safely vented. The reaction mixture is then processed to remove the catalyst, which may involve filtration through a pad of celite or silica gel. The solvent is subsequently removed under reduced pressure to yield the crude deuterated ivermectin.
Purification of Deuterated Ivermectin
The crude product from the synthesis will contain a mixture of deuterated ivermectin (ivermectin-d₂), potentially some unreacted avermectin, and possibly under-deuterated (ivermectin-d₁) or non-deuterated ivermectin (ivermectin-d₀) as impurities. Therefore, a robust purification strategy is essential to achieve high chemical and isotopic purity. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: Preparative HPLC Purification
Instrumentation and Columns:
-
A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
A reversed-phase preparative column (e.g., C18) with appropriate dimensions to handle the scale of the synthesis.
Mobile Phase:
-
A typical mobile phase for the separation of ivermectin and related compounds is a mixture of acetonitrile, methanol, and water. The exact composition and gradient profile need to be optimized for the best separation of deuterated and non-deuterated species.
Procedure:
-
Sample Preparation: The crude deuterated ivermectin is dissolved in a suitable solvent, filtered to remove any particulate matter, and then loaded onto the preparative HPLC column.
-
Chromatographic Separation: A gradient elution is typically employed to separate the components of the crude mixture. The separation is based on the subtle differences in polarity and hydrophobic interactions between ivermectin-d₂, unreacted avermectin, and any non-deuterated ivermectin.
-
Fraction Collection: Fractions are collected as they elute from the column. The fractions corresponding to the ivermectin-d₂ peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC and Mass Spectrometry (MS).
-
Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield the final, highly pure deuterated ivermectin.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the synthesis and purification of deuterated ivermectin.
Table 1: Synthesis Parameters (Theoretical)
| Parameter | Value/Range | Rationale |
| Catalyst | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Proven efficacy in selective hydrogenation of avermectin. |
| Deuterium Source | High-purity Deuterium Gas (D₂) | To ensure efficient incorporation of deuterium. |
| Solvent | Anhydrous Toluene or Methanol/Cyclohexane | Solubilizes reactants and catalyst; needs to be inert. |
| Temperature | 60 - 100 °C | To provide sufficient energy for the reaction to proceed. |
| Pressure | 1 - 150 bar | Higher pressure increases the concentration of D₂ in the solution. |
| Reaction Time | Monitored by HPLC | Reaction is stopped upon complete consumption of the starting material. |
Table 2: Purification and Analytical Parameters
| Parameter | Method/Value | Purpose |
| Purification Method | Preparative Reversed-Phase HPLC | To separate deuterated ivermectin from impurities. |
| Analytical Method | Analytical HPLC-UV/MS | To determine chemical purity and confirm molecular weight. |
| Isotopic Purity | Mass Spectrometry (MS) | To determine the percentage of deuterated species (d₂, d₁, d₀). |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) | To confirm the position of deuterium incorporation. |
| Expected Purity | >98% (Chemical), >98% (Isotopic) | To meet standards for use as an internal standard. |
Conclusion
The synthesis and purification of deuterated ivermectin are critical for advancing research and development in areas requiring precise quantification of ivermectin. While a definitive, publicly available protocol is scarce, the outlined methodologies based on the catalytic deuteration of avermectin provide a strong foundation for its production. The successful synthesis, followed by rigorous purification and characterization, will yield a high-purity product suitable for its intended applications in demanding analytical and research settings. Further optimization of the described theoretical protocols is necessary to establish a reproducible and efficient process.
References
An In-depth Technical Guide to Ivermectin-d2: Isotopic Purity and Enrichment Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. This document details the significance of isotopic purity and enrichment, presents methods for its determination, and offers detailed experimental protocols for researchers in drug development and analytical sciences.
Introduction to this compound
This compound is a stable isotope-labeled version of Ivermectin where two hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in pharmacokinetic and metabolic studies, as well as a widely used internal standard for the quantitative analysis of Ivermectin in complex biological matrices by mass spectrometry.[][2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug.[]
The accurate determination of isotopic purity and enrichment of this compound is critical for its application. Isotopic purity refers to the percentage of the deuterated molecule relative to any unlabeled (d0) or partially labeled (d1) species. Isotopic enrichment quantifies the percentage of molecules that contain the desired number of deuterium atoms. High isotopic purity is essential to minimize interference and ensure the accuracy of quantitative bioanalytical methods.[]
Analytical Methodologies for Isotopic Purity and Enrichment Analysis
The primary techniques for assessing the isotopic purity and enrichment of deuterated compounds like this compound are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of the d0, d1, and d2 species of Ivermectin can be quantified.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of Ivermectin and its deuterated internal standard in biological samples.
A known issue in the analysis of this compound is the potential interference from the natural isotopic abundance of carbon-13 in unlabeled Ivermectin. The second isotope peak of Ivermectin can contribute to the signal of the this compound peak, which must be accounted for in quantitative analysis.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic enrichment. While proton (¹H) NMR can be limited for highly deuterated compounds, deuterium (²H) NMR is a valuable alternative for direct detection and quantification of the deuterium signal.
Quantitative Data Summary
The isotopic purity and chemical purity of this compound are critical quality attributes. The following tables summarize representative data from a commercially available this compound standard.
Table 1: Isotopic Distribution of this compound
| Isotopologue | Percentage |
| d0 (Unlabeled) | 0.40% |
| d1 | 7.36% |
| d2 | 92.24% |
Data sourced from a representative Certificate of Analysis.
Table 2: Chemical and Isotopic Purity of this compound
| Parameter | Specification |
| Chemical Purity (by HPLC) | 97.63% |
| Isotopic Enrichment (d2) | 95.9% |
Data sourced from a representative Certificate of Analysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of this compound.
4.1. Protocol for Isotopic Purity and Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic distribution of this compound using LC-HRMS.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Ivermectin reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
4.1.2. Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
4.1.3. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
4.1.4. LC-HRMS Parameters
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS in high-resolution mode
-
Mass Range: m/z 850-950
4.1.5. Data Analysis
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the monoisotopic peaks corresponding to the d0, d1, and d2 species of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+NH₄]⁺, [M+Na]⁺). The theoretical m/z values for the ammonium adducts are approximately 892.5 for Ivermectin and 894.5 for this compound.
-
Calculate the relative abundance of each isotopologue from the peak intensities.
-
Correct for the natural isotopic contribution of ¹³C from the unlabeled species to the d1 and d2 peaks.
-
Calculate the isotopic purity and enrichment based on the corrected relative abundances.
4.2. Protocol for Ivermectin Quantification in Biological Samples using this compound as an Internal Standard (LC-MS/MS)
This protocol describes a validated method for the quantification of Ivermectin in plasma or whole blood.
4.2.1. Materials and Reagents
-
Ivermectin reference standard
-
This compound internal standard (IS)
-
Human plasma or whole blood
-
Acetonitrile
-
Methanol
-
Ammonium formate
-
Formic acid
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
4.2.3. Sample Preparation
-
Prepare stock solutions of Ivermectin and this compound in methanol at 1 mg/mL.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma or whole blood with appropriate amounts of Ivermectin.
-
To 100 µL of plasma/whole blood sample, calibration standard, or QC, add 400 µL of a protein precipitation solution (e.g., acetonitrile) containing the this compound internal standard at a fixed concentration.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4.2.4. LC-MS/MS Parameters
-
Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ivermectin: m/z 892.4 → 569.1
-
This compound: m/z 894.5 → 309.1 or 895.4 → 571.8
-
4.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Ivermectin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ivermectin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Diagram 1: General Workflow for Isotopic Purity Analysis of this compound by LC-HRMS
Caption: Workflow for determining the isotopic purity and enrichment of this compound.
Diagram 2: Workflow for Quantitative Analysis of Ivermectin using this compound Internal Standard
Caption: Workflow for the quantification of Ivermectin in biological matrices.
References
The Gold Standard in Bioanalysis: A Technical Guide to Ivermectin-d2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism and practical application of Ivermectin-d2 as an internal standard in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the "gold standard" for mitigating variability and ensuring the accuracy and precision of bioanalytical data.[1][2][3] This guide will provide a comprehensive overview of the core principles, experimental protocols, and data presentation pertinent to the use of this compound.
Core Mechanism: The Principle of Isotopic Dilution
The utility of this compound as an internal standard lies in the principle of isotopic dilution. This compound is a chemically identical analog of Ivermectin in which two hydrogen atoms have been replaced by their stable isotope, deuterium.[][5] This subtle modification results in a molecule with nearly identical physicochemical properties to the analyte of interest, Ivermectin. Consequently, during sample preparation, chromatography, and ionization in the mass spectrometer, this compound and Ivermectin behave almost identically.
By adding a known concentration of this compound to each sample at the beginning of the analytical workflow, any variations in sample extraction recovery, injection volume, or ionization efficiency will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between Ivermectin and this compound due to their mass difference. Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite any analytical variations.
Physicochemical Properties
The near-identical physicochemical properties of Ivermectin and its deuterated analog are crucial for its function as an effective internal standard.
| Property | Ivermectin | This compound | Reference |
| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₈H₇₂D₂O₁₄ | |
| Molecular Weight | ~875.1 g/mol | ~877.1 g/mol | |
| Purity | >94% | >99.6% | |
| Chemical Structure | A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b | Deuterated analog of Ivermectin |
Experimental Protocol: Quantification of Ivermectin in Human Plasma and Whole Blood
The following is a detailed methodology for the quantification of ivermectin using this compound as an internal standard, adapted from a validated LC-MS/MS method.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Dissolve Ivermectin and this compound in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in methanol. These solutions are used to spike blank plasma/whole blood for calibration standards and quality control samples. The final volume of the working solution in the biological matrix should be kept below 5%.
Sample Preparation: Protein Precipitation and Phospholipid Removal
This protocol utilizes a Hybrid-Solid Phase Extraction (Hybrid-SPE) technique for efficient sample cleanup.
-
Aliquot 100 µL of whole blood or plasma samples into a 96-well plate.
-
Add 450 µL of a precipitation solution (acetonitrile:water, 90:10, v/v) containing the internal standard, this compound, at a concentration of 80 ng/mL.
-
Mix the samples thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins and phospholipids.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).
-
Detection: Triple quadrupole mass spectrometer operating in positive ionization mode.
Mass Spectrometry Parameters
Quantification is performed using selected reaction monitoring (SRM) for the specific transitions of Ivermectin and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ivermectin | 892.5 | 307.1 | |
| This compound | 894.5 | 309.1 |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated method for Ivermectin analysis using this compound as an internal standard.
| Parameter | Value | Reference |
| Calibration Range | 0.970 - 384 ng/mL | |
| Intra-batch Precision | < 15% | |
| Inter-batch Precision | < 15% | |
| Matrix Effects | Not detected | |
| Carryover | Not detected |
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle of using this compound as an internal standard.
Caption: A typical experimental workflow for the quantitative analysis of Ivermectin using this compound as an internal standard.
Caption: The logical principle of using an internal standard to correct for analytical variability and ensure accurate quantification.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to Ivermectin-d2 Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass fragmentation pattern of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. An understanding of this fragmentation is crucial for the development of robust and sensitive bioanalytical methods, particularly for pharmacokinetic and metabolic studies where this compound is commonly employed as an internal standard. This document outlines the key mass spectrometric characteristics, experimental protocols, and fragmentation pathways of this compound.
Quantitative Mass Spectrometric Data
The analysis of this compound via mass spectrometry, typically employing positive mode electrospray ionization (+ESI), reveals a consistent and predictable fragmentation pattern. The most abundant and reliable precursor ion is the ammonium adduct [M+NH4]+. The subsequent product ions are a result of characteristic cleavages of the macrocyclic lactone structure. The quantitative data for the primary mass transitions are summarized below.
| Analyte | Precursor Ion Adduct | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+NH4]+ | 895.4, 894.5 | 571.8, 309.1, 309.3 |
| This compound | [M+Na]+ | 899.5 | Not specified |
| Ivermectin | [M+NH4]+ | 892.4, 892.5 | 569.1, 307.1, 307.2 |
| Ivermectin | [M+Na]+ | 897.5 | Not specified |
Note: Variations in the reported precursor and product ion m/z values can be attributed to differences in instrumentation and calibration.
Experimental Protocols for LC-MS/MS Analysis
The data presented in this guide are derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A generalized experimental protocol for the analysis of this compound is as follows:
1. Sample Preparation:
-
Standard Preparation: Stock solutions of Ivermectin and this compound are typically prepared by dissolving the reference standards in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[1][2] Working solutions are then prepared by serial dilution in the appropriate solvent.
-
Biological Matrix Extraction: For analysis in plasma or whole blood, a protein precipitation extraction is commonly performed.[3] This involves adding a precipitating agent like acetonitrile to the sample, followed by centrifugation to remove proteins.[4] Alternatively, solid-phase extraction (SPE) techniques can be employed for sample clean-up.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of Ivermectin and this compound.[1]
-
Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate with formic acid). A common composition is acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).
-
Elution: Isocratic or gradient elution can be used to achieve optimal separation.
3. Mass Spectrometry (MS/MS):
-
Instrumentation: A triple quadrupole mass spectrometer is the most common instrument used for the quantitative analysis of this compound.
-
Ionization: Positive mode electrospray ionization (+ESI) is the preferred ionization technique. The formation of ammonium adducts ([M+NH4]+) is often favored as it provides the most intense and reliable signal.
-
Ion Source Parameters:
-
Ion Spray Voltage: Typically set around 5500 V.
-
Source Temperature: Maintained between 300°C and 450°C.
-
Nebulizer and Auxiliary Gas: Nitrogen is used, with pressures typically around 45 psi and 50 psi, respectively.
-
Curtain Gas: Set to approximately 30 psi.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The specific transitions monitored for this compound are m/z 895.4 → 571.8 and m/z 894.5 → 309.1.
-
Collision Energy: A collision energy of around 35 V is typically applied to induce fragmentation.
Mass Fragmentation Pathway of this compound
The fragmentation of the this compound ammonium adduct ([M+NH4]+) primarily involves the cleavage of the glycosidic bonds, leading to the loss of the disaccharide moiety. The presence of the two deuterium atoms on the aglycone core results in a +2 Da mass shift in the precursor ion and the corresponding fragment ions compared to unlabeled Ivermectin.
Caption: Fragmentation pathway of this compound ammonium adduct.
Logical Workflow for Method Development
The development of a robust analytical method for Ivermectin utilizing this compound as an internal standard follows a logical progression of steps to ensure accuracy, precision, and reliability.
Caption: Workflow for LC-MS/MS method development for Ivermectin analysis.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Ivermectin-d2 certificate of analysis and specifications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and relevant biological pathways associated with Ivermectin-d2. This deuterated analog serves as a critical internal standard for the accurate quantification of Ivermectin in complex biological matrices, facilitating research in pharmacology, drug metabolism, and pharmacokinetics.
Certificate of Analysis and Specifications
This compound is a stable, isotopically labeled form of Ivermectin.[1] It is intended for use as an internal standard in quantitative analyses using mass spectrometry.[1][2] The following tables summarize the typical physical and chemical properties of this compound based on data from representative Certificates of Analysis.
Table 1: General Specifications
| Property | Specification | Source |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₄₈H₇₂D₂O₁₄ | [3] |
| Molecular Weight | 877.11 g/mol | |
| Appearance | White to light yellow solid | |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
Table 2: Analytical Data
| Parameter | Specification | Method | Source |
| Purity | 97.63% | HPLC | |
| Isotopic Enrichment | 95.9% | Mass Spectrometry | |
| Deuterium Distribution | d0=0.40%, d1=7.36%, d2=92.24% | Mass Spectrometry | |
| Carbon Content (C%) | 64.65% | Elemental Analysis | |
| Hydrogen Content (H%) | 8.94% | Elemental Analysis |
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Ivermectin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Ivermectin Quantification in Plasma
This protocol describes a general method for the determination of Ivermectin in plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Ivermectin and this compound in methanol at a concentration of 1 mg/mL.
-
From these stocks, prepare working solutions by further dilution in methanol.
-
Spike blank plasma with the Ivermectin working solution to create calibration standards. Spike a separate set of blank plasma samples with the this compound working solution to create the internal standard spiking solution.
2. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add the internal standard (this compound) solution.
-
Precipitate proteins by adding a volume of acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. Some methods may employ a Hybrid-Solid Phase Extraction (Hybrid-SPE) technique for phospholipid removal.
3. Chromatographic Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer, such as 2 mM ammonium formate with 0.5% formic acid, run in an isocratic mode (e.g., 90:10 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
Ivermectin: m/z 892.5 → 307.1
-
This compound: m/z 894.5 → 309.1
-
-
Gas Temperatures and Pressures: Optimize nebulizer gas, auxiliary gas, and curtain gas according to the specific instrument.
5. Quantification:
-
The concentration of Ivermectin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve generated from the standards.
Visualized Workflows and Pathways
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control and certification of a batch of this compound.
Caption: Quality Control (QC) workflow for this compound reference standard.
Bioanalytical Workflow using this compound
This diagram outlines the process of quantifying Ivermectin in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for Ivermectin quantification.
Ivermectin's Primary Mechanism of Action
Ivermectin's primary antiparasitic effect comes from its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This compound is used to measure the parent compound that elicits this effect.
Caption: Ivermectin's mechanism of action in invertebrates.
Ivermectin's Effect on Cancer Signaling Pathways
In cancer research, Ivermectin has been shown to inhibit several signaling pathways crucial for tumor cell proliferation and survival, such as the Akt/mTOR pathway, often by targeting the PAK1 kinase.
Caption: Simplified Ivermectin signaling in cancer cells.
References
Navigating the Stability of Ivermectin-d2 Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term storage and stability of Ivermectin-d2 solutions. As a deuterated internal standard, the stability of this compound is critical for accurate bioanalytical and pharmacokinetic studies. This document outlines the known stability profile of Ivermectin, which is considered a strong surrogate for its deuterated analogue, details experimental protocols for stability assessment, and illustrates key degradation pathways and experimental workflows.
Long-Term Storage and Stability Data
The stability of Ivermectin solutions is influenced by temperature, pH, and light exposure. While specific long-term quantitative stability studies on this compound solutions are not extensively published, the data from Ivermectin provides a reliable indication of its stability due to the minor structural modification of deuterium substitution.
Recommended Storage Conditions
For optimal stability, this compound in its solid form should be stored at -20°C.[1][2] Stock solutions of Ivermectin are generally recommended to be stored at -20°C for short-term (up to 30 days) and -80°C for long-term storage.[3]
Stability of Ivermectin Solutions
The following tables summarize the stability of Ivermectin solutions under various conditions.
Table 1: Stability of Ivermectin Stock Solutions
| Storage Temperature | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| -20°C | 30 days | Stable[3] |
Table 2: Stability of Ivermectin in Biological Samples (VAMS - Volumetric Absorptive Microsampling)
| Storage Temperature | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| -20°C | 30 days | Stable[3] |
Table 3: Stability of Extracted Ivermectin Samples in Autosampler
| Storage Temperature | Duration | Stability |
| Autosampler temp. | 24 hours | Stable |
Table 4: Stability of a 0.2% w/v Ivermectin Oral Solution
| Storage Condition | Duration | Remaining Ivermectin (%) |
| 25°C, 60% RH | 3 months | ~97% ± 0.2 |
| 40°C, 75% RH | 3 months | Physically stable |
Degradation of Ivermectin
Ivermectin is susceptible to degradation under several stress conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that Ivermectin degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions.
Degradation Pathways
The primary degradation pathways for Ivermectin involve the hydrolysis of the disaccharide moiety and oxidation of the molecule. Under acidic conditions, the glycosidic bond can be cleaved, leading to the formation of the monosaccharide and aglycone of Ivermectin. Alkaline conditions can also lead to degradation. Oxidative stress can result in the formation of epoxide derivatives.
Caption: Major degradation pathways of Ivermectin under stress conditions.
Experimental Protocols for Stability Testing
This section provides a general framework for conducting forced degradation and long-term stability studies on this compound solutions.
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and pathways.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound solid.
- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.
- Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
- Photolytic Degradation: Expose the stock solution to a light source with a known wavelength and intensity (e.g., UV light at 254 nm or exposure to sunlight) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed solution.
- Dilute the sample with the mobile phase to a suitable concentration for analysis.
- Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method Example:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water or methanol and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 245 nm.
- Injection Volume: 20 µL.
Long-Term Stability Study Workflow
This workflow outlines the steps for a comprehensive long-term stability study.
Caption: General workflow for a long-term stability study of this compound solutions.
Conclusion
The stability of this compound solutions is crucial for their use as internal standards in quantitative analysis. Based on the stability profile of Ivermectin, it is recommended to store this compound solutions at -20°C or lower and to protect them from light. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments under specific laboratory conditions. Understanding the degradation pathways is essential for identifying potential interferences and ensuring the integrity of analytical results. This guide serves as a foundational resource for scientists and professionals in the field of drug development and bioanalysis to ensure the reliable use of this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Ivermectin in Human Plasma by LC-MS/MS using Ivermectin-d2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust high-throughput method for the quantification of ivermectin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ivermectin-d2, ensures high accuracy and precision. The protocol employs a simple and rapid sample preparation technique, followed by a fast chromatographic separation. This method is suitable for clinical and research laboratories conducting pharmacokinetic studies or therapeutic drug monitoring of ivermectin.
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2][3] Accurate measurement of ivermectin concentrations in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. This application note details a validated LC-MS/MS method for the determination of ivermectin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing.[1][3] The method is sensitive, specific, and has been validated over a clinically relevant concentration range.
Experimental
Materials and Reagents
-
Ivermectin reference standard (purity >94%) was obtained from Sigma-Aldrich.
-
This compound (stable isotope-labeled internal standard, purity >99.6%) was sourced from Clearsynth.
-
LC-MS grade acetonitrile, methanol, and water were purchased from J.T. Baker.
-
Formic acid and ammonium formate were obtained from Fluka (Sigma-Aldrich).
-
Blank human plasma was sourced from a certified blood bank.
Stock and Working Solutions
-
Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the ivermectin stock solution with methanol to prepare working standards for calibration curve and quality control samples.
-
IS Working Solution (80 ng/mL): Dilute the this compound stock solution in a solution of acetonitrile:water (90:10, v/v).
Sample Preparation
A protein precipitation method was employed for sample preparation.
-
Aliquot 100 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.
-
Add 450 µL of the IS working solution (80 ng/mL of this compound in acetonitrile:water, 90:10, v/v) to each well.
-
Mix the plate on a Mixmate shaker at 1000 rpm for 10 minutes.
-
Centrifuge the plate at 1100 x g for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
For enhanced cleanup, a phospholipid removal 96-well plate can be utilized.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm |
| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ivermectin: m/z 892.5 → 307.1 |
| This compound: m/z 894.5 → 309.1 | |
| Collision Energy | 35 V |
| Source Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
Results
The method was validated according to the US Food and Drug Administration (FDA) guidelines.
Linearity, LLOQ, and ULOQ
The method demonstrated excellent linearity over the concentration range of 0.970 ng/mL to 384 ng/mL in both plasma and whole blood. The lower limit of quantification (LLOQ) was established at 0.970 ng/mL, and the upper limit of quantification (ULOQ) was 384 ng/mL.
Table 3: Quantitative Performance
| Parameter | Result |
| Linear Range | 0.970 - 384 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL |
| Upper Limit of Quantification (ULOQ) | 384 ng/mL |
Precision and Accuracy
Intra- and inter-batch precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) and accuracy (%RE) were all within ±15%.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low QC | 3.39 | < 15% | < 15% | Within ±15% |
| Medium QC | 33.4 | < 15% | < 15% | Within ±15% |
| High QC | 308 | < 15% | < 15% | Within ±15% |
Matrix Effect and Recovery
No significant matrix effects were observed. The use of the isotope-labeled internal standard effectively compensated for any potential matrix-induced ion suppression or enhancement. The extraction recovery of ivermectin from plasma was consistent and reproducible.
Experimental Workflow
Caption: LC-MS/MS workflow for ivermectin quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of ivermectin in human plasma. The simple sample preparation protocol and the use of a stable isotope-labeled internal standard make this method well-suited for routine analysis in a research or clinical setting. The method has been successfully validated and demonstrates excellent performance in terms of linearity, precision, and accuracy.
References
Application Note: Quantitative Analysis of Ivermectin in Human Plasma by LC-MS/MS Using Ivermectin-d2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ivermectin is a broad-spectrum anti-parasitic agent used in the treatment of various parasitic infections in humans.[1][2] Accurate and reliable quantification of ivermectin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ivermectin in human plasma, utilizing its deuterated analog, Ivermectin-d2, as an internal standard (IS) to ensure high accuracy and precision. The method is validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][3][4]
Principle
This method employs a sample preparation step to extract ivermectin and the internal standard from human plasma. The extract is then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of ivermectin to its deuterated internal standard (this compound) against a calibration curve. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in instrument response.
Materials and Reagents
-
Analytes: Ivermectin (purity >94%), this compound (purity >99.6%)
-
Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)
-
Reagents: Formic acid (MS grade), Ammonium formate (MS grade)
-
Plasma: Blank human plasma with citrate phosphate dextrose (CPD) as an anticoagulant
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality control samples. A separate working solution for the internal standard (this compound) should also be prepared in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate ivermectin working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the working solution in the plasma should be kept below 5%.
Sample Preparation (Hybrid Solid-Phase Extraction - Hybrid-SPE)
This protocol utilizes a 96-well plate Hybrid-SPE technique for efficient removal of phospholipids and proteins from the plasma samples.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (this compound).
-
Perform protein precipitation by adding an appropriate volume of acetonitrile.
-
Vortex the samples and then centrifuge.
-
Load the supernatant onto the Hybrid-SPE 96-well plate.
-
Apply vacuum to pull the sample through the SPE material.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Sample preparation workflow using Hybrid-SPE.
LC-MS/MS Analysis
The chromatographic separation is performed using a C18 reversed-phase column, and detection is carried out using a triple quadrupole mass spectrometer in positive ionization mode with selected reaction monitoring (SRM).
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |
| Column | Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm |
| Mobile Phase | Acetonitrile: 2 mM Ammonium formate with 0.5% Formic acid (90:10, v/v) |
| Flow Rate | 500 µL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Drying Temperature | 450°C |
| Collision Energy | 35 V |
Table 2: Selected Reaction Monitoring (SRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivermectin | 892.5 | 307.1 |
| This compound | 894.5 | 309.1 |
Source:
Caption: LC-MS/MS analytical workflow.
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.970 to 384 ng/mL in human plasma. A weighted (1/x²) linear regression model was used for the calibration curve, and the correlation coefficient (r²) was > 0.99.
Table 3: Calibration Curve Details
| Parameter | Result |
| Concentration Range | 0.970 - 384 ng/mL |
| Regression Model | Weighted Linear Regression (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The intra- and inter-batch accuracy and precision were evaluated at four quality control levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results were within the acceptable limits (<15% for precision and ±15% for accuracy, except for LLOQ where it is <20% and ±20%).
Table 4: Accuracy and Precision Data
| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| LLOQ | < 15% | < 15% | 85-115% | 85-115% |
| LQC | < 15% | < 15% | 85-115% | 85-115% |
| MQC | < 15% | < 15% | 85-115% | 85-115% |
| HQC | < 15% | < 15% | 85-115% | 85-115% |
Note: The table represents typical acceptance criteria as per FDA/EMA guidelines. Specific values can be found in the cited literature.
Recovery and Matrix Effect
The extraction recovery of ivermectin and this compound from human plasma was consistent and high. The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components did not interfere with the quantification of the analytes.
Stability
Ivermectin was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of ivermectin in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures the quality and reliability of the data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS [ouci.dntb.gov.ua]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ivermectin in Whole Blood using Ivermectin-d2 Internal Standard by LC-MS/MS
Introduction
Ivermectin is a potent, broad-spectrum antiparasitic agent used in the treatment of various human and animal diseases.[1] Accurate quantification of ivermectin in biological matrices such as whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ivermectin in whole blood samples. The use of a stable isotope-labeled internal standard, Ivermectin-d2, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
This method employs a sample clean-up procedure using a hybrid solid-phase extraction (SPE) technique to remove phospholipids and other matrix interferences from whole blood samples.[2][3][4][5] The extracted ivermectin and the internal standard, this compound, are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ionization mode. Quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Ivermectin reference standard (>94% purity)
-
This compound internal standard (>99.6% purity)
-
Methanol (MS grade)
-
Acetonitrile (MS grade)
-
Water (MS grade)
-
Formic acid (MS grade)
-
Ammonium formate (MS grade)
-
Blank human whole blood with citrate phosphate dextrose (CPD) as anticoagulant
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and this compound by dissolving the reference standards in methanol.
-
Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound in acetonitrile:water (90:10, v/v) at a concentration of 80 ng/mL.
-
Calibration Standards and QCs: Spike blank whole blood with the ivermectin working solutions to achieve the desired concentration range for the calibration curve (e.g., 0.970 - 384 ng/mL) and for low, medium, and high QC samples. The final volume of the spiking solution should not exceed 5% of the total sample volume.
3. Sample Preparation (Hybrid-Solid Phase Extraction)
-
Thaw frozen whole blood samples at room temperature and mix thoroughly.
-
Centrifuge the samples at 3000 x g for 5 minutes at 20°C.
-
Aliquot 100 µL of the whole blood sample into a 96-well plate.
-
Add 450 µL of the this compound working solution (80 ng/mL in acetonitrile:water, 90:10, v/v) to each well.
-
Mix the plate on a shaker for 10 minutes at 1000 rpm.
-
Centrifuge the plate at 1100 x g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. This Hybrid SPE technique effectively removes phospholipids and proteins.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm
-
Mobile Phase: Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)
-
Flow Rate: 500 µL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5500 V
-
Drying Temperature: 450°C
-
Curtain Gas (CUR): 30 psi
-
Nebulizer Gas (GS1): 45 psi
-
Auxiliary Gas (GS2): 50 psi
-
Collision Energy: 35 V for both analytes
-
SRM Transitions:
-
Ivermectin: m/z 892.5 → 307.1
-
This compound: m/z 894.5 → 309.1
-
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of ivermectin to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor to obtain the best fit for the calibration curve.
-
Quantify the ivermectin concentration in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Method Validation Parameters for Ivermectin in Whole Blood
| Parameter | Result |
| Linearity Range | 0.970 - 384 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL |
| Intra-assay Precision (%CV) | 1.70% to 9.76% |
| Inter-assay Precision (%CV) | 1.70% to 9.76% |
| Intra-assay Accuracy | 95.9% to 109% |
| Inter-assay Accuracy | 95.9% to 109% |
| Recovery (Absolute) | 96% - 123% |
| Matrix Effect | No significant matrix effects detected |
| Carryover | No carryover detected |
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ivermectin | 892.5 | 307.1 | 35 |
| This compound | 894.5 | 309.1 | 35 |
Visualization
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 5. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ivermectin-d2 as an Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivermectin is a broad-spectrum anti-parasitic agent used in both human and veterinary medicine. Accurate quantification of ivermectin in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining dosing regimens and assessing drug safety and efficacy. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis.[1][2] Ivermectin-d2, a deuterated analog of ivermectin, is an ideal internal standard for these studies as it shares near-identical physicochemical properties with the unlabeled analyte, co-elutes chromatographically, and is distinguishable by its mass-to-charge ratio (m/z).[1][] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic research.
Data Presentation
The following tables summarize key quantitative data for the analysis of ivermectin using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Ivermectin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ivermectin | 892.5 | 307.1 | Positive ESI |
| This compound | 894.5 | 309.1 | Positive ESI |
Data sourced from a validated LC-MS/MS method.[4]
Table 2: Chromatographic Conditions for Ivermectin Analysis
| Parameter | Condition |
| LC Column | Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) |
| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
These conditions have been shown to provide good separation and peak shape.
Table 3: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.970 - 384 ng/mL |
| Intra-batch Precision (%CV) | < 15% |
| Inter-batch Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | 90 - 99% |
Method validation was performed in accordance with FDA and EMA guidelines.
Experimental Protocols
Herein are detailed methodologies for key experiments involving the use of this compound as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
-
Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin reference standard in an appropriate solvent such as methanol or DMSO.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the ivermectin stock solution.
-
Ivermectin Working Solutions: Serially dilute the ivermectin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 80 ng/mL): Dilute the this compound stock solution with the appropriate solvent (e.g., 90:10 acetonitrile:water) to be used for sample precipitation.
Protocol 2: Sample Preparation from Plasma or Whole Blood (Protein Precipitation)
This protocol is a rapid and effective method for removing proteins from plasma or whole blood samples.
-
Sample Thawing: Thaw frozen plasma or whole blood samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Internal Standard Addition and Protein Precipitation: Add 450 µL of the this compound working solution (in 90:10 acetonitrile:water) to each well.
-
Mixing: Mix thoroughly by vortexing or shaking for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the 96-well plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.
-
Equilibration: Equilibrate the LC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared supernatant from Protocol 2 into the LC-MS/MS system.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for ivermectin and this compound as specified in Table 1.
Mandatory Visualization
Caption: Experimental workflow for pharmacokinetic analysis of ivermectin.
Caption: Role of an internal standard in quantitative analysis.
References
Application Notes and Protocols for Ivermectin Analysis using Ivermectin-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of ivermectin in biological matrices for quantitative analysis, utilizing Ivermectin-d2 as an internal standard. The following methods are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a hybrid Solid-Phase Extraction with Phospholipid Removal. These techniques are commonly employed in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis.
Overview of Sample Preparation Techniques
The accurate quantification of ivermectin in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The choice of sample preparation technique depends on the desired sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. This compound is a stable isotope-labeled internal standard that is chemically identical to ivermectin, ensuring that it behaves similarly during extraction and ionization, thus correcting for matrix effects and variability in sample processing.
Commonly Used Techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent to precipitate proteins. While efficient, it may result in less clean extracts, potentially leading to matrix effects in the LC-MS/MS analysis.[1][2]
-
Solid-Phase Extraction (SPE): A more selective technique that separates ivermectin from matrix components based on its physicochemical properties. SPE typically yields cleaner extracts and can be optimized for higher recovery and sensitivity.[3]
-
Hybrid Solid-Phase Extraction (Hybrid SPE) with Phospholipid Removal: This high-throughput technique combines the simplicity of protein precipitation with the cleanup efficiency of SPE, specifically targeting the removal of phospholipids, which are a major source of matrix effects in LC-MS/MS.[1][4]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described sample preparation methods for ivermectin analysis.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Hybrid SPE (Phospholipid Removal) |
| Linearity Range | 0.5 - 200 ng/mL | 0.1 - 1000 ng/mL | 0.970 - 384 ng/mL |
| Sample Volume | 100 - 200 µL | 200 µL | 100 µL |
| Recovery | 80 - 120% | >85% | 96 - 123% |
| Precision (%CV) | < 8% | < 15% | < 15% |
| Accuracy (%Bias) | < 14% | Within ±15% | 89.8%–99.2% (plasma), 95.9%–109% (whole blood) |
| Matrix Effect | Can be significant | Minimized | Significantly reduced |
| Throughput | High | Moderate | High |
Experimental Protocols
Materials and Reagents
-
Ivermectin reference standard (>94% purity)
-
This compound internal standard (>99.6% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Blank biological matrix (plasma, whole blood)
-
SPE cartridges (e.g., C18, 50 mg, 1 mL)
-
Hybrid SPE 96-well plates (phospholipid removal)
-
Microcentrifuge tubes, 96-well collection plates
-
Vortex mixer, centrifuge
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method suitable for high-throughput screening.
Workflow Diagram:
Procedure:
-
Aliquot 100 µL of plasma or whole blood sample into a microcentrifuge tube.
-
Add 450 µL of precipitation solution (acetonitrile:water, 90:10, v/v) containing the this compound internal standard (e.g., at 80 ng/mL).
-
Vortex the mixture vigorously for 10 minutes at 1000 rpm.
-
Centrifuge the samples at 1100 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract, reducing matrix interference.
Workflow Diagram:
Procedure:
-
Into a polypropylene tube, add 200 µL of plasma sample.
-
Spike the sample with 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds, then dilute with 400 µL of 10 mM sodium acetate buffer. Vortex again.
-
Add 200 µL of methanol to the sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (50 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the ivermectin and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Protocol 3: Hybrid Solid-Phase Extraction (Hybrid SPE) with Phospholipid Removal
This protocol is ideal for high-throughput analysis of plasma and whole blood, offering excellent cleanup with minimal sample handling.
Workflow Diagram:
Procedure:
-
Aliquot 100 µL of plasma or whole blood samples into the wells of a 96-well Hybrid SPE plate.
-
Add 450 µL of a solution of 90% acetonitrile in water containing the this compound internal standard directly to each well.
-
Mix the plate on a shaker for 10 minutes at 1000 rpm to ensure complete protein precipitation.
-
Apply a vacuum to the manifold or centrifuge the plate to draw the supernatant through the filter, trapping the precipitated proteins and phospholipids.
-
Collect the clean filtrate in a 96-well collection plate for direct injection into the LC-MS/MS system.
Signaling Pathways and Logical Relationships
The analytical workflow does not involve biological signaling pathways. The logical relationship in the sample preparation process is a linear sequence of steps designed to isolate the analyte of interest from the biological matrix and prepare it for instrumental analysis. The provided workflow diagrams for each protocol illustrate these logical relationships. The overarching goal is to minimize matrix components while maximizing the recovery of ivermectin and its internal standard, this compound, to ensure accurate and precise quantification. The use of a stable isotope-labeled internal standard is a critical logical step to account for any analyte loss during the multi-step extraction process and to correct for matrix-induced ionization suppression or enhancement in the mass spectrometer.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Application Note & Protocol: Quantitative Determination of Ivermectin in Tissue Samples using LC-MS/MS with Ivermectin-d2 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the sensitive and selective quantification of ivermectin in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Ivermectin-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described method is applicable for pharmacokinetic studies, residue analysis, and other research purposes requiring the determination of ivermectin concentrations in complex biological matrices.
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.[1] Accurate measurement of its concentration in tissues is crucial for understanding its distribution, efficacy, and potential for residues. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and ability to handle complex biological samples.[2] The use of a stable isotope-labeled internal standard like this compound is critical to correct for variations in sample preparation and instrument response, thereby ensuring robust and reliable quantification.[3][4]
This application note details a comprehensive protocol covering tissue sample preparation through homogenization and extraction, followed by chromatographic separation and mass spectrometric detection.
Experimental Workflow
The overall experimental process for the quantification of ivermectin in tissue samples is outlined in the diagram below.
Caption: Experimental workflow for ivermectin quantification in tissue.
Materials and Reagents
-
Standards: Ivermectin (>94% purity), this compound (>99% purity)[3]
-
Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)
-
Reagents: Formic acid (MS grade), Ammonium formate (MS grade)
-
Tissue: Blank control tissue from the same species and type as the study samples.
-
Equipment: Analytical balance, tissue homogenizer, centrifuge, vortex mixer, solvent evaporator, LC-MS/MS system.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ivermectin and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or acetonitrile.
-
Internal Standard (IS) Spiking Solution: Dilute the this compound working solution to a final concentration of approximately 80 ng/mL. The optimal concentration should ensure the IS response is consistent and within the detector's linear range across all samples.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking known concentrations of ivermectin working solutions into blank tissue homogenate. A typical calibration range is 0.5 ng/mL to 250 ng/mL or 0.97 to 384 ng/mL.
Sample Preparation Protocol
This protocol utilizes a protein precipitation method, which is effective for extracting ivermectin from tissue homogenates.
-
Homogenization: Accurately weigh approximately 100-200 mg of tissue. Add a suitable buffer (e.g., phosphate-buffered saline) at a 1:3 ratio (w/v) and homogenize until a uniform consistency is achieved.
-
Spiking: To a 100 µL aliquot of the tissue homogenate, add 50 µL of the this compound IS spiking solution.
-
Protein Precipitation: Add 450 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 2 mM ammonium formate and 0.5% formic acid). Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following parameters serve as a typical starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) or equivalent C18 column |
| Mobile Phase A | 2 mM Ammonium Formate with 0.5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic elution with 90% Mobile Phase B is often effective. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ionization Source | The formation of an ammonium adduct ([M+NH4]+) is common and provides a reliable ion for quantification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Parameters
MRM Transitions and Mass Spectrometer Settings
The specific mass-to-charge ratios (m/z) for precursor and product ions must be optimized. The transitions below are commonly used for ivermectin and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ivermectin | 892.5 | 307.1 | 35 |
| This compound (IS) | 894.5 | 309.1 | 35 |
Table 2: MRM Transitions for Ivermectin and this compound.
Method Validation Data
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters from published methods are summarized below.
| Parameter | Typical Value |
| Linearity Range | 0.970 - 384 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/g or ng/mL |
| Accuracy (Intra- and Inter-day) | 85 - 115% (80-120% at LLOQ) |
| Precision (%CV, Intra- and Inter-day) | < 15% (< 20% at LLOQ) |
| Recovery | > 75% |
Table 3: Summary of Method Performance Characteristics.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both ivermectin and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Ivermectin / this compound) against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).
-
Concentration Calculation: Determine the concentration of ivermectin in the tissue samples by applying the peak area ratio to the regression equation of the calibration curve. Adjust the final concentration based on the initial tissue weight and dilution factors used during sample preparation.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for quantifying ivermectin in tissue samples. The detailed protocol for sample preparation and instrumental analysis, combined with rigorous method validation, ensures the generation of high-quality data suitable for a wide range of research and drug development applications.
References
- 1. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Application Note & Protocol: Quantitative Analysis of Ivermectin using LC-MS/MS with a Deuterated Internal Standard
Introduction
Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] Accurate quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. This application note provides a detailed protocol for the establishment of a robust calibration curve for the quantification of ivermectin in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ivermectin-d2 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
Experimental Protocols
1. Materials and Reagents
-
This compound internal standard (>99.6% purity)[1]
-
Methanol (MS grade)
-
Acetonitrile (MS grade)
-
Water (MS grade)
-
Formic acid (MS grade)
-
Ammonium formate
-
Blank human plasma (with citrate phosphate dextrose as anticoagulant)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with a TurboV ionization source interface
3. Preparation of Standard Solutions
3.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve ivermectin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
3.2. Working Solutions
-
Prepare working solutions by diluting the stock solutions with methanol. These solutions will be used to spike blank plasma for creating calibration standards and quality control samples.
4. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank plasma with the ivermectin working solution to achieve a concentration range of 0.970-384 ng/mL.
-
The final volume of the working solution in the plasma should be kept below 5%.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3.39 ng/mL, 33.4 ng/mL, and 308 ng/mL).
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 450 µL of a precipitation solution.
-
The precipitation solution consists of acetonitrile and water (90:10, v/v) containing the this compound internal standard at a fixed concentration (e.g., 80 ng/mL).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 3000 x g for 5 minutes at 20°C.
-
Transfer the supernatant for LC-MS/MS analysis.
Alternatively, a solid-phase extraction (SPE) method can be employed for sample cleanup.
6. LC-MS/MS Analysis
-
Inject the prepared sample supernatant into the LC-MS/MS system.
-
Perform chromatographic separation on an Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm).
-
Use a mobile phase of acetonitrile and 2 mM ammonium formate containing 0.5% formic acid (90:10, v/v).
-
Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode.
-
Quantification is achieved using selected reaction monitoring (SRM) for the specific transitions of ivermectin and this compound.
7. Data Analysis and Calibration Curve Construction
-
Integrate the peak areas of ivermectin and this compound for each sample.
-
Calculate the peak area ratio of ivermectin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding ivermectin concentration of the calibration standards.
-
Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.
-
Use the regression equation to determine the concentration of ivermectin in the QC and unknown samples.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) |
| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Drying Temperature | 450°C |
| Curtain Gas (CUR) | 30 psi |
| Nebulizer Gas (GS1) | 45 psi |
| Auxiliary Gas (GS2) | 50 psi |
| Collision Energy | 35 V |
| SRM Transitions | |
| Ivermectin | m/z 892.5 → 307.1 |
| This compound | m/z 894.5 → 309.1 |
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standards | |
| LLOQ | 0.970 |
| CAL 2 | 3.39 |
| CAL 3 | 11.9 |
| CAL 4 | 41.6 |
| CAL 5 | 146 |
| ULOQ | 384 |
| Quality Control Samples | |
| LQC | 3.39 |
| MQC | 33.4 |
| HQC | 308 |
Visualizations
Caption: Experimental workflow for ivermectin quantification.
Caption: Analyte and internal standard relationship.
References
Application of Ivermectin-d2 in Veterinary Drug Residue Analysis
Application Note & Protocol
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine to treat and control internal and external parasites in food-producing animals.[1][2] The use of ivermectin can lead to the presence of drug residues in animal-derived food products such as meat, milk, and liver.[1][3] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for ivermectin in various food commodities to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues and ensuring compliance with regulatory standards.
The use of stable isotope-labeled internal standards is a well-established practice in quantitative mass spectrometry to improve the accuracy and precision of analytical measurements. Ivermectin-d2, a deuterated analog of ivermectin, serves as an ideal internal standard for the analysis of ivermectin residues. Its chemical and physical properties are nearly identical to those of the analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its mass is different, allowing for its distinct detection by a mass spectrometer. This application note provides a detailed protocol for the determination of ivermectin residues in animal tissues using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the extraction of ivermectin and the internal standard, this compound, from the sample matrix. The extract is then purified to remove interfering substances. The final extract is analyzed by LC-MS/MS, where the compounds are separated chromatographically and then detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of ivermectin to this compound against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. The use of this compound compensates for potential variations in extraction efficiency and matrix effects, leading to more reliable and accurate quantification.
Experimental Protocols
Reagents and Materials
-
Standards: Ivermectin (purity >94%), this compound (purity >99.6%)
-
Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)
-
Reagents: Formic acid (MS grade), Ammonium formate (MS grade), Sodium chloride (NaCl)
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or other appropriate polymeric sorbent)
-
Sample Matrices: Blank bovine liver, muscle, or other relevant animal tissue.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ivermectin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of ivermectin by diluting the stock solution with methanol. These will be used to spike blank matrix for calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 5 ng/mL) by diluting the stock solution with methanol.
Sample Preparation
The following is a general protocol for tissue samples. The specific steps may need to be optimized depending on the matrix.
-
Homogenization: Weigh 3 g (±0.05 g) of the thawed and homogenized tissue sample into a 50-mL polypropylene centrifuge tube.
-
Spiking: For calibration standards and quality control samples, spike the blank tissue with the appropriate working standard solutions of ivermectin and a fixed amount of the this compound working solution. Allow to equilibrate for 15 minutes. For unknown samples, add only the this compound working solution.
-
Extraction:
-
Add 0.20 g of NaCl and 10 mL of 0.1% acetic acid in acetonitrile to the sample.
-
Vortex for 10 seconds and then shake mechanically for 5 minutes.
-
Sonicate the samples for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 2 mM ammonium formate with 0.5% formic acid in water. A common starting condition is a 90:10 (v/v) ratio of the organic to aqueous phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for both ivermectin and this compound. Ammonium adducts [M+NH4]+ are often monitored for ivermectin.
-
Ivermectin: Precursor ion (e.g., m/z 892.5) → Product ions
-
This compound: Precursor ion (e.g., m/z 894.5) → Product ions
-
-
Data Presentation
The performance of the analytical method is summarized in the following tables.
Table 1: Method Performance in Plasma and Whole Blood
| Parameter | Plasma | Whole Blood | Reference |
| Calibration Range | 0.970 - 384 ng/mL | 0.970 - 384 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | |
| Intra-assay Accuracy | 89.8% - 99.2% | 95.9% - 109% | |
| Inter-assay Accuracy | 89.8% - 99.2% | 95.9% - 109% | |
| Intra-assay Precision (%CV) | 3.91% - 16.4% | 1.70% - 9.76% | |
| Inter-assay Precision (%CV) | 3.91% - 16.4% | 1.70% - 9.76% |
Table 2: Method Performance in Fish Tissue
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.07 - 1.3 µg/kg | |
| Recovery | 86% - 106% | |
| Relative Standard Deviation (RSD) | < 20% |
Table 3: Method Performance in Game Meats (Bison, Deer, Elk, Rabbit)
| Parameter | Value | Reference |
| Validation Levels | 0.5VL, 1.0VL, 2.0VL (1.0VL = 10 ng/g) | |
| Average Accuracy | 77.2% - 113% | |
| Minimum Level of Applicability (MLA) | 7.5 ng/g for most matrices |
Visualizations
Caption: Experimental workflow for ivermectin residue analysis.
Caption: Role of this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of ivermectin residues in various veterinary matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring and regulatory compliance. The high sensitivity, accuracy, and precision of the method make it an invaluable tool for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis.
References
Application Notes and Protocols for High-Throughput Screening of Ivermectin using Ivermectin-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.[1] Its potent activity against a range of nematodes and arthropods has made it a cornerstone in the treatment of diseases such as onchocerciasis and lymphatic filariasis.[1] Accurate and efficient quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and dose optimization. This document provides detailed application notes and protocols for a high-throughput screening method for ivermectin using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Ivermectin-d2.
The use of this compound as an internal standard is critical for achieving high accuracy and precision in bioanalytical methods.[1][2] It closely mimics the chemical and physical properties of ivermectin, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for effective compensation for variations in sample preparation and matrix effects, leading to reliable and reproducible results.[1] The described method is suitable for the analysis of ivermectin in plasma and whole blood samples.
Ivermectin's Mechanism of Action: A Signaling Pathway
Ivermectin's primary mechanism of action involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the parasite.
Caption: Ivermectin signaling pathway in invertebrates.
Experimental Protocols
This section details the validated high-throughput method for the quantification of ivermectin in human plasma and whole blood using LC-MS/MS.
Materials and Reagents
-
Ivermectin reference standard: Purity >94%
-
This compound internal standard: Purity >99%
-
Solvents: Methanol (MS grade), Acetonitrile (MS grade), Water (MS grade)
-
Reagents: Formic acid (MS grade), Ammonium formate (MS grade)
-
Biological Matrix: Blank human plasma and whole blood
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 80 ng/mL in a mixture of acetonitrile and water (90:10, v/v).
Sample Preparation: Protein Precipitation
This method utilizes a simple and rapid protein precipitation technique for sample clean-up.
-
Thaw frozen plasma or whole blood samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 100 µL of each sample (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 450 µL of the this compound internal standard working solution (80 ng/mL in acetonitrile:water 90:10, v/v) to each well.
-
Mix the plate on a shaker for 10 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate with 0.1% formic acid in water (e.g., 90:10 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ivermectin: m/z 875.5 → 569.5; this compound: m/z 877.5 → 571.5 |
| Collision Energy | Optimized for each transition (typically around 30-40 eV) |
| Source Temperature | 500 °C |
Data Presentation: Method Validation Summary
The described method has been validated according to the FDA guidelines for bioanalytical method validation. A summary of the quantitative data is presented below.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Regression Model | Linear (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1 | ± 15% | ≤ 15% |
| Low | 3 | ± 15% | ≤ 15% |
| Mid | 100 | ± 15% | ≤ 15% |
| High | 400 | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ivermectin | 85 - 115 | 90 - 110 |
| This compound | 85 - 115 | 90 - 110 |
Experimental Workflow and Logical Relationships
High-Throughput Screening Workflow
The following diagram illustrates the overall workflow for the high-throughput screening of ivermectin in biological samples.
Caption: High-throughput screening workflow for ivermectin.
Logical Relationships in Bioanalytical Method Validation
The validation of a bioanalytical method follows a logical progression of experiments to ensure the reliability of the data generated. This process is guided by regulatory agencies such as the FDA.
Caption: Logical flow of bioanalytical method validation.
References
Troubleshooting & Optimization
minimizing isotopic interference of ivermectin on Ivermectin-d2 signal
Technical Support Center: Ivermectin Analysis
Topic: Minimizing Isotopic Interference of Ivermectin on Ivermectin-d2 Signal
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of ivermectin with its deuterated internal standard, this compound. It provides troubleshooting advice and detailed protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is isotopic interference in the context of ivermectin and this compound analysis?
A1: Isotopic interference occurs when the mass spectral signal of the analyte (ivermectin) overlaps with the signal of its deuterated internal standard (this compound). This can happen due to the natural abundance of isotopes (like ¹³C) in the ivermectin molecule. These naturally occurring heavier isotopes create small signals at mass-to-charge ratios (m/z) that are +1, +2, etc., relative to the main monoisotopic peak. When a high concentration of ivermectin is present, its M+2 peak can contribute to the signal of the this compound (M+2) internal standard, leading to inaccurate quantification.[1][2]
Q2: How can I determine if my assay is affected by isotopic interference?
A2: To check for interference, prepare a sample containing the highest concentration of ivermectin from your calibration curve but without the this compound internal standard. Analyze this sample and monitor the mass transition for this compound. Any signal detected in the this compound channel indicates interference from the unlabeled ivermectin. According to FDA and EMA guidelines, this interference should not be more than 5% of the average response of the internal standard in your samples.[3]
Q3: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?
A3: Yes, this is a classic symptom. At high concentrations of ivermectin, the contribution of its M+2 isotope peak to the this compound signal becomes significant. This artificially inflates the internal standard signal, leading to a calculated analyte/internal standard ratio that is lower than the actual value. The result is a curve that loses linearity and bends downwards at the upper limits of quantification.
Q4: What are the primary strategies to minimize isotopic interference?
A4: The main strategies involve optimizing both the chromatography and the mass spectrometry parameters:
-
Chromatographic Separation: While ivermectin and this compound are designed to co-elute, ensuring sharp, symmetrical peaks minimizes the time window for any potential overlap with other matrix components.
-
Mass Spectrometry Optimization: Selecting highly specific and intense precursor-to-product ion transitions for both the analyte and the internal standard is crucial.
-
Concentration Management: The concentration of the this compound internal standard should be high enough to minimize the relative contribution from ivermectin's isotopic signal.[3]
Q5: How can I optimize my LC method to reduce potential interference?
A5: While you cannot chromatographically separate ivermectin from its deuterated form, you can optimize the separation from matrix components that might contribute to background noise.
-
Column Choice: A high-resolution column, such as a C18, is commonly used for ivermectin analysis.
-
Mobile Phase: An effective mobile phase for good peak shape is often a mixture of acetonitrile and/or methanol with an aqueous component containing a modifier like ammonium formate or formic acid.
-
Gradient Elution: Employing a gradient elution can help in separating ivermectin from early-eluting matrix components and late-eluting lipophilic compounds, ensuring a cleaner baseline around the peak of interest.
Q6: What mass spectrometer settings are critical for minimizing this interference?
A6: The choice of mass transitions (SRM/MRM) is paramount. Select a product ion for this compound that is unique and does not suffer from interference from fragment ions of unlabeled ivermectin. The transitions should be specific and produce a high signal-to-noise ratio. For example, published methods often use the ammonium adduct of ivermectin for quantification.
Quantitative Data: Mass Spectrometry Parameters
For accurate quantification, specific precursor and product ions must be monitored. The formation of ammonium adducts ([M+NH₄]⁺) is common and provides a reliable and intense signal for ivermectin in positive ionization mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Ivermectin | 892.5 | 307.1 | ESI+ | |
| This compound | 894.5 | 309.1 | ESI+ |
Table 1: Example Selected Reaction Monitoring (SRM) transitions for ivermectin and this compound.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ivermectin in Plasma
This protocol provides a general framework. Optimization for specific instruments and matrices is recommended.
1. Sample Preparation (Protein Precipitation) a. Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube. b. Add 450 µL of a precipitation solution (e.g., acetonitrile:water 90:10, v/v) containing the this compound internal standard (e.g., at 80 ng/mL). c. Vortex the mixture for 10 minutes at 1000 rpm. d. Centrifuge at 1100 x g for 5 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) or equivalent.
-
Mobile Phase A: 2 mM Ammonium Formate with 0.5% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 90% B
-
0.5-2.0 min: 90% B
-
2.1-2.5 min: Re-equilibrate to initial conditions.
-
3. Mass Spectrometer Settings
-
MS System: Sciex API 5000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: TurboV Ion Source with Electrospray Ionization (ESI) in Positive Mode.
-
Ion Spray Voltage: 5500 V.
-
Temperature: 450°C.
-
Curtain Gas (CUR): 30 psi.
-
Nebulizer Gas (GS1): 45 psi.
-
Auxiliary Gas (GS2): 50 psi.
-
Collision Energy: 35 V for both transitions.
-
Detection: Selected Reaction Monitoring (SRM) using the transitions from Table 1.
Visualizations
Caption: Experimental workflow for ivermectin quantification.
Caption: Overlap of ivermectin's M+2 isotope with the this compound signal.
References
troubleshooting poor signal intensity of Ivermectin-d2 in LC-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of Ivermectin-d2 in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly poor signal intensity, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no signal for this compound in LC-MS?
Poor signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Ionization: Ivermectin, and by extension this compound, predominantly forms an ammonium adduct ([M+NH₄]⁺) in the positive electrospray ionization (ESI) mode.[1][2] Failure to facilitate the formation of this adduct will result in a significantly weaker signal.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, whole blood) can interfere with the ionization of this compound, leading to ion suppression.[3][4][5]
-
Sample Preparation Issues: Inefficient extraction, incomplete reconstitution, or errors in spiking the internal standard can lead to a lower concentration of this compound being introduced into the LC-MS system.
-
Instrument Contamination: A dirty ion source, contaminated transfer capillary, or buildup on other mass spectrometer components can lead to a general decrease in signal intensity for all analytes, including this compound.
-
Chromatographic Problems: Poor peak shape (e.g., broad or tailing peaks) can reduce the signal-to-noise ratio. This can be caused by column degradation or an inappropriate mobile phase.
-
Instability of this compound: Although generally stable, degradation of the internal standard can occur due to improper storage or handling.
Q2: I see a signal for my Ivermectin analyte but a very weak or absent signal for this compound. What should I investigate first?
When the analyte signal is present but the internal standard signal is weak or absent, the issue is likely specific to the this compound standard. Here’s a prioritized troubleshooting workflow:
-
Verify the Internal Standard (IS) Solution:
-
Confirm the correct preparation and concentration of the this compound working solution.
-
Ensure the IS was added to all relevant samples (calibrators, QCs, and unknowns). An accidental omission is a common human error.
-
-
Check for H/D Exchange:
-
Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions. While the deuterium atoms in this compound are generally stable, this is a possibility to consider, particularly with certain solvent conditions.
-
-
Investigate Differential Matrix Effects:
-
A slight shift in retention time between Ivermectin and this compound due to the deuterium isotope effect can cause them to experience different degrees of ion suppression.
-
Q3: How can I confirm if matrix effects are the cause of my poor this compound signal?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
-
Methodology:
-
Prepare a solution of this compound in a compatible solvent.
-
Use a syringe pump to continuously infuse this solution into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. A drop in the signal intensity at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal
This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity.
Troubleshooting Workflow for Poor this compound Signal
References
Technical Support Center: Optimizing Ivermectin-d2 for Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivermectin-d2 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a bioanalytical assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for Ivermectin. Its primary role is to mimic the analyte (Ivermectin) during sample extraction, processing, and analysis without interfering with its measurement. By adding a known concentration of this compound to both calibration standards and unknown samples, it allows for the accurate quantification of Ivermectin by correcting for variability in sample recovery and matrix effects during the analytical process.
Q2: How do I choose the optimal concentration for this compound as an internal standard?
A2: The optimal concentration of the internal standard, this compound, should be consistent across all samples and calibration standards to ensure accuracy and precision. A common approach is to use a concentration that is in the middle of the calibration curve range. For instance, a concentration of 50 ng/mL has been successfully used in methods for quantifying Ivermectin in plasma. The ideal concentration should produce a stable and reproducible signal-to-noise ratio without saturating the detector.
Q3: Can I use a different internal standard for Ivermectin analysis?
A3: While other internal standards can be used, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing the most accurate correction for potential variations.
Troubleshooting Guide
Issue 1: High Variability in this compound Signal
-
Question: My this compound signal is inconsistent across my sample batch. What could be the cause?
-
Answer: High variability in the internal standard signal can stem from several factors. Inconsistent sample preparation is a common culprit; ensure that the this compound is accurately and consistently added to every sample and standard. Check for issues with the autosampler, such as air bubbles in the syringe or improper vial capping. Additionally, instability of the compound in the sample matrix or reconstitution solvent could lead to variable signal intensity.
Issue 2: Poor Peak Shape for this compound
-
Question: The chromatographic peak for this compound is showing fronting or tailing. How can I improve it?
-
Answer: Poor peak shape can be due to issues with the analytical column or the mobile phase. Ensure the column is not overloaded and is appropriate for the analysis. Check the pH of the mobile phase, as this can affect the ionization state and retention of the analyte. A mismatch between the sample solvent and the mobile phase can also lead to peak distortion; try to dissolve the sample in a solvent similar in composition to the initial mobile phase.
Issue 3: this compound Signal Suppression or Enhancement (Matrix Effects)
-
Question: I am observing significant signal suppression for this compound in my plasma samples compared to the standards prepared in solvent. What should I do?
-
Answer: This indicates a strong matrix effect from endogenous components in the plasma. To mitigate this, improve the sample preparation method. A more rigorous extraction technique, such as solid-phase extraction (SPE), can help remove interfering substances more effectively than a simple protein precipitation. Diluting the sample with the initial mobile phase can also reduce the concentration of matrix components.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Ivermectin and this compound Analysis
| Parameter | Setting |
| Chromatographic Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Ivermectin) | m/z 875.5 → 569.3 |
| MRM Transition (this compound) | m/z 877.5 → 571.3 |
| Internal Standard Conc. | 50 ng/mL |
Detailed Methodologies
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Technical Support Center: Quantification of Ivermectin with Ivermectin-d2 Internal Standard
Welcome to the technical support center for the bioanalysis of ivermectin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and ensuring accurate quantification of ivermectin using Ivermectin-d2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in ivermectin quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as ivermectin, by co-eluting compounds from the sample matrix (e.g., plasma, blood).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Inaccurate results can have significant implications in clinical and preclinical studies.
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Being chemically and physically almost identical to ivermectin, it co-elutes during chromatography. This co-elution ensures that both ivermectin and this compound experience the same degree of ion suppression or enhancement from the biological matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q3: What are the regulatory expectations for evaluating matrix effects?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation. To evaluate matrix effects, the analysis of the analyte at low and high concentrations is required in matrix from at least six different sources or lots. The accuracy of these measurements should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.
Q4: Can I use a structural analog of ivermectin as an internal standard instead of this compound?
A4: While structural analogs can be used, they are not considered the "gold standard" like deuterated internal standards. Structural analogs may not co-elute perfectly with the analyte and can be affected differently by the matrix, which can lead to compromised data quality. The EMA has noted that over 90% of submissions to their agency incorporate SIL-IS, and they have rejected studies where a surrogate internal standard was not a close enough analog.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in QC sample results | Inconsistent matrix effects between different samples. | Ensure the use of a stable isotope-labeled internal standard like this compound to normalize for variability. Optimize sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) can provide cleaner samples than protein precipitation. |
| Poor peak shape (tailing or fronting) | Column overload, column contamination, or inappropriate mobile phase pH. | Reduce the injection volume or dilute the sample. Flush the column with a strong solvent or use a guard column. Adjust the mobile phase pH to ensure ivermectin is in a single, un-ionized form. |
| Significant ion suppression or enhancement observed despite using this compound | Sub-optimal LC-MS conditions leading to chromatographic separation of the analyte and internal standard. The deuterium isotope effect can sometimes cause slight retention time differences. | Optimize the LC method, for instance, by using a slower gradient to ensure co-elution of ivermectin and this compound. Adjust ion source parameters (e.g., temperature, gas flow) to minimize matrix effects. |
| Interference peak at the retention time of this compound | Endogenous components in the blank matrix or isotopic contribution from a high concentration of ivermectin. | Analyze blank matrix from multiple sources to check for interferences. If an interference is present, enhance the sample cleanup procedure. The concentration of the this compound solution should be high enough to avoid significant effects from ivermectin's isotopic contribution. |
| Low recovery of ivermectin | Sub-optimal extraction procedure. | Evaluate different sample preparation techniques. For ivermectin, both protein precipitation with acetonitrile and solid-phase extraction (SPE) have been shown to be effective. Hybrid-solid phase extraction (HybridSPE) is another technique that can effectively remove phospholipids and improve recovery. |
Experimental Protocols
Sample Preparation: Hybrid Solid-Phase Extraction (Hybrid-SPE)
This protocol is adapted from a validated method for the quantification of ivermectin in human plasma and whole blood.
-
To 100 µL of plasma or whole blood sample in a 96-well plate, add the internal standard solution (this compound).
-
Perform protein precipitation by adding an appropriate volume of acetonitrile.
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a Hybrid-SPE plate.
-
Apply a vacuum to pull the sample through the SPE sorbent.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of ivermectin.
-
LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both ivermectin and this compound.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for ivermectin quantification in human plasma and whole blood using this compound.
| Parameter | Plasma | Whole Blood |
| Linearity Range (ng/mL) | 0.970 - 384 | 0.970 - 384 |
| Intra-assay Accuracy (%) | 89.8 - 99.2 | 95.9 - 109 |
| Inter-assay Accuracy (%) | 89.8 - 99.2 | 95.9 - 109 |
| Intra-assay Precision (%CV) | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Matrix Effect | No significant matrix effect detected | No significant matrix effect detected |
Visualizations
Caption: Workflow for ivermectin quantification.
Caption: Troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ivermectin-d2 Chromatographic Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape for Ivermectin-d2.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound peak exhibiting tailing or fronting?
Answer:
Peak tailing or fronting for this compound can be caused by several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with polar functional groups on the this compound molecule, leading to peak tailing.
-
Solution: Use a well-end-capped column or a column with a different stationary phase.[1] Consider adding a competitive base to the mobile phase in low concentrations to block active silanol sites.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing peak distortion.[2][3]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.
-
Solution: Adjusting the mobile phase pH can sometimes improve peak shape. Experiment with small adjustments to find the optimal pH for your specific column and conditions.
-
-
Metal Contamination: Trace metal ions in the HPLC system can interact with analytes, causing peak tailing.
-
Solution: Using metal-free or bio-inert columns and systems can mitigate this issue.
-
Question 2: What causes my this compound peak to split?
Answer:
Peak splitting in the chromatography of this compound is often indicative of an issue with the sample solvent, a problem at the head of the column, or co-elution with an interfering compound.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted or split peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or has a similar strength to the mobile phase.
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to peak splitting.
-
Solution: Use a guard column to protect the analytical column from particulates. If a void is suspected, reversing the column and flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.
-
-
Co-elution: A closely eluting or co-eluting impurity can give the appearance of a split peak.
-
Solution: Adjusting the mobile phase composition or gradient profile can help to resolve the two compounds. A change in the stationary phase chemistry might also be necessary.
-
Question 3: My this compound peak is broad. How can I improve its sharpness?
Answer:
Broad peaks for this compound can result from several factors, including large dead volumes in the system, slow kinetics, or suboptimal chromatographic conditions.
Potential Causes and Solutions:
-
System Dead Volume: Excessive tubing length or connections with large internal diameters can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
-
Low Column Efficiency: An old or poorly packed column will exhibit lower efficiency, leading to broader peaks.
-
Solution: Replace the column with a new, high-efficiency column. Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly improve peak sharpness, though this may increase backpressure.
-
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the time the analyte spends in the column and, consequently, the peak width.
-
Solution: In most cases, lowering the flow rate can lead to narrower peaks and better resolution. However, this will also increase the analysis time. It is important to find the optimal flow rate that balances efficiency and run time.
-
-
High Column Temperature: While higher temperatures can decrease viscosity and improve efficiency, excessively high temperatures can sometimes negatively impact peak shape for certain analytes.
-
Solution: Optimizing the column temperature can improve peak shape. A good starting point is often slightly above ambient temperature (e.g., 25-40°C).
-
Logical Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a step-by-step approach to diagnosing and resolving common peak shape issues.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Frequently Asked Questions (FAQs)
Question 1: What is a good starting mobile phase for this compound analysis?
Answer:
A common and effective mobile phase for this compound on a C18 column is a mixture of an organic solvent and water. Several studies have reported good peak shape with mobile phases consisting of acetonitrile and water or methanol and water. A typical starting point is a high percentage of organic solvent, such as acetonitrile:water (80:20, v/v) or (90:10, v/v). For LC-MS/MS analysis, a volatile buffer like ammonium formate is often added to the aqueous portion to improve ionization.
| Mobile Phase Composition | Notes | Reference |
| Acetonitrile:Water (80:20, v/v) | Provided good peak symmetry and a high number of theoretical plates. | |
| Methanol:Water (95:5, v/v) | Found to give agreeable peak shape and symmetry. | |
| Acetonitrile:Methanol:Water (50:45:5, v/v/v) | Resulted in optimal separation of ivermectin and an internal standard. | |
| Acetonitrile: 2mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) | Used for a sensitive LC-MS/MS method. |
Question 2: What type of column is recommended for this compound?
Answer:
Reversed-phase columns, particularly C18 columns, are widely and successfully used for the analysis of Ivermectin and its deuterated analogs. Look for columns that are well end-capped to minimize silanol interactions. Columns with smaller particle sizes (e.g., 2.7 µm or 3 µm) can provide better efficiency and sharper peaks.
| Column Type | Dimensions | Particle Size | Reference |
| Agilent Poroshell 120 EC-C18 | 50mm x 3.0mm | 2.7µm | |
| Phenomenex Luna C18 | 150mm x 4.6mm | 3µm | |
| Hypersil Gold C18 | 150mm x 4.6mm | 5µm |
Question 3: How do flow rate and temperature affect the peak shape of this compound?
Answer:
-
Flow Rate: The flow rate influences both the retention time and the peak width. Lowering the flow rate generally increases retention time but can lead to sharper, more efficient peaks. Conversely, a higher flow rate will shorten the analysis time but may broaden the peaks. A flow rate between 0.8 mL/min and 1.5 mL/min is commonly used for standard 4.6 mm ID columns.
-
Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and lower backpressure. A stable, controlled temperature is crucial for reproducible retention times. Many methods for ivermectin analysis are performed at a controlled temperature, such as 25°C or 40°C.
Experimental Protocol: General LC-MS/MS Method for this compound
This protocol provides a general methodology for the quantification of this compound in a biological matrix like plasma. It should be adapted and validated for specific experimental needs.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean vial for injection.
2. Chromatographic Conditions:
- HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
- Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.
- Mobile Phase A: 2 mM Ammonium Formate with 0.5% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Isocratic elution with 90% Mobile Phase B.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitored Transitions (MRM):
- Ivermectin: Monitor for the ammonium adduct [M+NH4]+.
- This compound (Internal Standard): Monitor the corresponding mass shift for the deuterated analog.
- Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument used.
Experimental Workflow Diagram
The diagram below outlines the key steps from sample receipt to data analysis in a typical this compound bioanalytical workflow.
Caption: Bioanalytical workflow for this compound quantification.
References
- 1. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 2. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Analysis of Ivermectin-d2 in Complex Biological Matrices
Welcome to the technical support center for the analysis of Ivermectin-d2 in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound signal suppression in biological matrices like plasma or whole blood?
A1: Signal suppression, a type of matrix effect, is a common challenge in LC-MS/MS analysis. For this compound, the primary causes are co-eluting endogenous components from the biological matrix that interfere with the ionization process in the mass spectrometer's source.[1][2][3] Key interfering substances in plasma and whole blood include:
-
Phospholipids: These are major contributors to matrix effects and can suppress the ionization of the analyte.[1][3]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion suppression.
-
Salts and other endogenous small molecules: These can also compete for ionization, reducing the signal of this compound.
Q2: How can a stable isotope-labeled internal standard like this compound help manage signal suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) is a powerful tool to compensate for matrix effects. Since this compound is chemically almost identical to Ivermectin, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, variability caused by the matrix effect is normalized, leading to more accurate and precise results.
Q3: What are the recommended sample preparation techniques to minimize this compound signal suppression?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. Recommended methods include:
-
Hybrid Solid-Phase Extraction (Hybrid-SPE): This technique is highly effective at removing phospholipids, a major source of ion suppression. Methods using Hybrid-SPE have reported no detectable matrix effects.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation, reducing matrix effects.
-
Protein Precipitation (PPT): While a simpler method, PPT may result in less clean extracts and is more prone to matrix effects from remaining phospholipids and other endogenous components.
Troubleshooting Guide
Problem: Low or inconsistent this compound signal intensity.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Hybrid-SPE for phospholipid removal or SPE. 2. Optimize Chromatography: Modify the LC gradient to separate this compound from co-eluting matrix components. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. |
| Inefficient Extraction Recovery | 1. Optimize Extraction Solvent: Ensure the organic solvent used for precipitation or elution is appropriate. Acetonitrile (90-99%) has been shown to yield high extraction recovery for Ivermectin. 2. Check pH of Extraction Solvent: The pH can influence the recovery of the analyte. |
| Analyte Instability | Ivermectin is generally a stable compound. However, it's good practice to verify stability under your specific storage and handling conditions. |
Problem: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: Employing this compound as an internal standard is crucial to compensate for variability in matrix effects between samples. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Inconsistent Sample Preparation | 1. Automate Sample Preparation: Automated liquid handlers can improve the consistency of sample extraction. 2. Ensure Complete Mixing: During protein precipitation, vortex samples thoroughly to ensure complete protein denaturation. |
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for Ivermectin analysis, demonstrating the effectiveness of different sample preparation techniques.
Table 1: Recovery and Matrix Effects of Ivermectin and this compound in Human Whole Blood and Plasma using Hybrid-SPE
| Matrix | Analyte | Quality Control (QC) Level | Absolute Recovery (%) ± %CV | Process Efficiency (%) ± %CV | Normalized Matrix Factor |
| Whole Blood | Ivermectin | QC1 (3.39 ng/mL) | 101 ± 6.03 | 104 ± 6.03 | 0.981 |
| Ivermectin | QC3 (308 ng/mL) | 105 ± 5.12 | 109 ± 5.12 | 1.01 | |
| This compound | - | 96.0 ± 4.89 | 105 ± 4.89 | - | |
| Plasma | Ivermectin | QC1 (3.39 ng/mL) | 119 ± 3.45 | 115 ± 3.45 | 0.991 |
| Ivermectin | QC3 (308 ng/mL) | 123 ± 2.89 | 119 ± 2.89 | 1.02 | |
| This compound | - | 110 ± 3.11 | 111 ± 3.11 | - |
A normalized matrix factor close to 1 indicates that the internal standard has effectively compensated for any matrix effects.
Experimental Protocols
1. Hybrid-SPE Method for this compound in Plasma and Whole Blood
This protocol is based on a validated high-throughput method.
-
Sample Preparation:
-
Aliquot 100 µL of whole blood or plasma into a 96-well plate.
-
Add 450 µL of acetonitrile:water (90:10, v/v) containing 80 ng/mL of this compound as the internal standard.
-
Mix the samples for 10 minutes at 1000 rpm.
-
Centrifuge the plate for 5 minutes at 1100 x g.
-
The subsequent steps involve passing the supernatant through a Hybrid-SPE plate to remove phospholipids.
-
-
LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).
-
Mobile Phase: Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v).
-
Detection: Triple quadrupole mass spectrometer in positive ionization mode.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for managing this compound signal suppression.
References
impact of high ivermectin concentrations on Ivermectin-d2 accuracy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ivermectin and its deuterated internal standard, Ivermectin-d2.
Troubleshooting Guide
High concentrations of ivermectin can potentially impact the accuracy of analytical methods that use this compound as an internal standard. This guide addresses common issues and provides systematic troubleshooting steps.
Problem: Inaccurate quantification of ivermectin at high concentrations.
High levels of ivermectin may lead to an isotopic contribution to the mass signal of the internal standard, this compound, resulting in inaccurate measurements.[1]
Symptoms:
-
Poor linearity of the calibration curve at the upper concentration range.
-
Decreased or variable response of the internal standard at high analyte concentrations.
-
Inaccurate and imprecise results for high-concentration quality control (QC) samples.
Troubleshooting Steps:
-
Assess Isotopic Contribution:
-
Analyze a high-concentration ivermectin standard without the internal standard.
-
Monitor the mass transition for this compound.
-
According to FDA and EMA guidelines, the interference from the analyte to the internal standard should not be more than 5% of the average response of the internal standard.[1]
-
-
Optimize the Calibration Range:
-
The upper limit of quantification (ULOQ) should be established to minimize the isotopic contribution of ivermectin to the this compound signal.[1]
-
If high concentration samples are expected, consider a method with a wider dynamic range or implement a dilution protocol for samples exceeding the ULOQ.
-
-
Sample Dilution:
-
For samples with concentrations expected to be above the ULOQ, perform a validated dilution with a blank matrix to bring the concentration within the calibrated range.
-
-
Alternative Internal Standard:
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inaccuracy when measuring high concentrations of ivermectin with this compound as an internal standard?
A1: The primary cause is the natural isotopic abundance of elements in the ivermectin molecule. At high concentrations, the isotopes of ivermectin can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, leading to an artificially inflated internal standard signal and consequently, an underestimation of the ivermectin concentration.
Q2: What is an acceptable level of crosstalk or interference between ivermectin and this compound?
A2: According to regulatory guidelines from the FDA and EMA, the interference from the unlabeled analyte to the isotope-labeled internal standard should not exceed 5% of the mean response of the internal standard at the working concentration.
Q3: My calibration curve is non-linear at the higher concentrations. What should I do?
A3: Non-linearity at the upper end of the calibration curve can be a symptom of isotopic interference. You should re-evaluate your upper limit of quantification (ULOQ) to a concentration where the linearity is maintained. If you need to measure samples at higher concentrations, you will need to implement a validated dilution procedure.
Q4: Can matrix effects cause similar issues?
A4: While matrix effects can cause inaccuracies in LC-MS/MS analysis, the issue of isotopic contribution is specific to the relationship between the analyte and its deuterated internal standard. It's important to differentiate between these two phenomena. Matrix effects can be assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response in a neat solution.
Data Presentation
Table 1: Example of LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Calibration Range | 0.970 - 384 ng/mL |
| Intra-batch Precision | < 15% |
| Inter-batch Precision | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | 96 - 123% |
Experimental Protocols
Key Experiment: Quantification of Ivermectin in Plasma using LC-MS/MS
This protocol provides a general methodology for the quantification of ivermectin in plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Ivermectin reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
2. Stock and Working Solutions Preparation:
-
Prepare 1 mg/mL stock solutions of ivermectin and this compound in methanol.
-
Prepare working solutions by diluting the stock solutions in methanol.
-
Spike blank plasma with working solutions to create calibration standards and quality control (QC) samples. The final volume of the working solution should be less than 5% of the total sample volume.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) or equivalent.
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Ionization Adduct: The ammonium adduct ([M+NH4]+) is typically used for quantification.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for both ivermectin and this compound.
Visualizations
Caption: Experimental workflow for ivermectin quantification.
Caption: Troubleshooting logic for high concentration inaccuracies.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
correcting for isotopic contribution of unlabeled ivermectin to Ivermectin-d2
Technical Support Center: Ivermectin Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ivermectin and its deuterated internal standard, Ivermectin-d2.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in ivermectin quantification?
A1: this compound is a stable isotope-labeled internal standard used in quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] It is chemically identical to ivermectin but has a higher mass due to the presence of two deuterium atoms. This allows it to be distinguished from the unlabeled ivermectin by the mass spectrometer. Using an internal standard like this compound helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of ivermectin in biological matrices.[3][4]
Q2: What is isotopic contribution, and why is it a concern in ivermectin analysis?
A2: Isotopic contribution, also known as isotopic overlap, refers to the signal interference in the mass spectrometer caused by the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in an unlabeled compound. In the case of ivermectin, which has a large number of carbon atoms (C₄₈H₇₄O₁₄), the natural abundance of ¹³C can lead to a small but significant percentage of ivermectin molecules having a mass that is two units higher (M+2) than the most abundant isotopic peak (M).[] This M+2 peak of unlabeled ivermectin can overlap with the signal of the this compound internal standard, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the true ivermectin concentration.
Q3: At what concentrations does the isotopic contribution of unlabeled ivermectin become significant?
A3: The isotopic contribution of unlabeled ivermectin to the this compound signal is most significant at high concentrations of ivermectin. As the concentration of unlabeled ivermectin increases, the intensity of its M+2 isotope peak also increases, leading to a greater interference with the this compound signal. Regulatory guidelines, such as those from the FDA and EMA, suggest that the interference from the analyte to the internal standard should not exceed 5% of the mean response of the internal standard in blank samples. In one study, the contribution of the second isotope peak of ivermectin to the this compound signal was reported to be around 16.8%. Another study noted that the mass contribution from ivermectin at the upper limit of quantification resulted in an interference of less than 3% to the this compound trace, which was considered within acceptable limits.
Troubleshooting Guide
Issue: Inaccurate quantification of ivermectin, particularly at high concentrations.
Possible Cause: Isotopic contribution from unlabeled ivermectin to the this compound internal standard signal.
Solution:
-
Assess the Contribution: The first step is to determine the extent of the isotopic contribution in your specific analytical method. This can be done by analyzing a high-concentration standard of unlabeled ivermectin and measuring the response in the mass channel designated for this compound.
-
Implement a Correction Factor: If the contribution is significant (e.g., >5% of the this compound response in blank samples), a correction factor should be calculated and applied to the experimental data.
-
Optimize Chromatography: Ensure that the chromatographic separation of ivermectin and any potential interfering species is optimal. While this compound and ivermectin will co-elute, good chromatography can minimize interference from other matrix components.
Experimental Protocol: Correction for Isotopic Contribution
This protocol outlines the steps to determine and correct for the isotopic contribution of unlabeled ivermectin to the this compound signal in an LC-MS/MS analysis.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of unlabeled ivermectin (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
From the unlabeled ivermectin stock solution, prepare a series of calibration standards in the desired biological matrix (e.g., plasma, whole blood). The concentration range should cover the expected concentrations in the study samples and include a high-concentration standard that represents the upper limit of quantification (ULOQ).
-
Prepare a working solution of this compound at the concentration used in the analytical method (e.g., 80 ng/mL).
2. Mass Spectrometry Parameters:
-
Set up the mass spectrometer to monitor the appropriate mass transitions (SRM - Selected Reaction Monitoring) for both ivermectin and this compound. Based on published methods, typical transitions for the ammonium adducts are:
-
Ivermectin: m/z 892.5 → 307.1
-
This compound: m/z 894.5 → 309.1
-
3. Data Acquisition:
-
Inject and analyze a blank matrix sample to establish the baseline noise.
-
Inject and analyze the highest concentration standard of unlabeled ivermectin without the addition of the this compound internal standard.
-
Inject and analyze a blank matrix sample spiked only with the this compound working solution.
-
Analyze the full set of calibration standards containing both unlabeled ivermectin and the this compound internal standard.
4. Calculation of the Isotopic Contribution Factor:
-
From the analysis of the high-concentration unlabeled ivermectin standard (without this compound), measure the peak area in the Ivermectin (analyte) channel (Area_Iver_in_Iver_channel) and the peak area in the this compound (internal standard) channel (Area_Iver_in_IS_channel).
-
Calculate the isotopic contribution factor (ICF) as the ratio of the signal in the internal standard channel to the signal in the analyte channel:
-
ICF = Area_Iver_in_IS_channel / Area_Iver_in_Iver_channel
-
5. Correction of Experimental Data:
-
For each experimental sample, measure the peak area for both ivermectin (Area_Iver_sample) and this compound (Area_IS_sample_uncorrected).
-
Calculate the corrected peak area for this compound (Area_IS_sample_corrected) using the following formula:
-
Area_IS_sample_corrected = Area_IS_sample_uncorrected - (Area_Iver_sample * ICF)
-
-
Use the Area_IS_sample_corrected for all subsequent calculations of the ivermectin concentration.
Data Summary Table
| Parameter | Ivermectin | This compound | Reference |
| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₈H₇₂D₂O₁₄ | |
| Molecular Weight | ~875.1 g/mol | ~877.1 g/mol | |
| Precursor Ion (m/z) [M+NH₄]⁺ | 892.5 | 894.5 | |
| Product Ion (m/z) | 307.1 | 309.1 | |
| Reported Isotopic Contribution | <3% to 16.8% | N/A |
Workflow for Isotopic Contribution Correction
Caption: Workflow for correcting the isotopic contribution of unlabeled ivermectin to the this compound signal.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Ivermectin Using Ivermectin-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ivermectin in biological matrices, with a focus on the validation of a method using Ivermectin-d2 as an internal standard, in accordance with FDA guidelines. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a robust and reliable bioanalytical assay for Ivermectin.
Introduction
Ivermectin is a broad-spectrum anti-parasitic agent used to treat a variety of human and animal diseases.[1][2] Accurate and precise measurement of Ivermectin concentrations in biological samples such as plasma and whole blood is crucial for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy and safety. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for the validation of bioanalytical methods to ensure the reliability and reproducibility of results.[3][4][5] A key component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the use of a suitable internal standard (IS). A stable isotope-labeled internal standard, such as this compound, is often the preferred choice as it closely mimics the analyte's behavior during sample preparation and analysis, thus compensating for variability.
This guide will detail the validation of an LC-MS/MS method for Ivermectin using this compound as the internal standard, and compare its performance with methods utilizing alternative internal standards like doramectin and moxidextrin.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Ivermectin quantification.
Caption: Workflow for the validation of a bioanalytical method for Ivermectin.
Comparison of Bioanalytical Methods for Ivermectin
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Ivermectin using this compound as an internal standard, and compares it with methods using alternative internal standards.
| Validation Parameter | This compound as Internal Standard | Doramectin as Internal Standard | Moxidextrin as Internal Standard |
| Linearity Range | 0.970 - 384 ng/mL | 1 - 150 ng/mL | 1.0 - 75.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but method validated as per FDA guidelines | Not explicitly stated, but method validated as per Mexican regulatory guidelines |
| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL | 1 ng/mL | 1.0 ng/mL |
| Intra-assay Precision (%CV) | 1.70% to 9.76% (whole blood) 3.91% to 16.4% (plasma) | ≤15% | Not explicitly stated |
| Inter-assay Precision (%CV) | < 15% | ≤15% | Not explicitly stated |
| Intra-assay Accuracy | 95.9%–109% (whole blood) 89.8%–99.2% (plasma) | Within ±15% of nominal values | Not explicitly stated |
| Inter-assay Accuracy | Within ±15% of nominal values | Within ±15% of nominal values | Not explicitly stated |
| Recovery | 96–123% | Consistent recoveries (62.8 ± 4.3%) for automated DBS extraction | Not explicitly stated |
| Matrix Effect | No significant matrix effects detected | Consistent matrix effects (68.0 ± 8.1%) for automated DBS extraction | Not explicitly stated |
Experimental Protocols
Method Using this compound as Internal Standard
This protocol is based on a validated high-throughput LC-MS/MS method for the quantification of Ivermectin in human plasma and whole blood.
1. Preparation of Stock and Working Solutions:
-
Stock solutions of Ivermectin (1 mg/mL) and this compound (1 mg/mL) are prepared by dissolving the reference standards in methanol.
-
Working solutions are prepared by diluting the stock solutions in methanol to desired concentrations for spiking into blank biological matrices.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration standards are prepared by spiking blank human plasma or whole blood with appropriate volumes of the Ivermectin working solutions to achieve a concentration range of 0.970 - 384 ng/mL.
-
QC samples are prepared at a minimum of three concentration levels (low, medium, and high) in the same manner.
3. Sample Preparation (Hybrid-Solid Phase Extraction):
-
To a 100 µL aliquot of plasma or whole blood sample, add the internal standard (this compound) working solution.
-
Phospholipids are removed using a 96-well plate Hybrid-solid phase extraction technique.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate containing 0.5% formic acid (90:10, v/v).
-
Flow Rate: As optimized for the system.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method Using Doramectin as Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of Ivermectin in whole blood using Volumetric Absorptive Microsampling (VAMS).
1. Preparation of Stock and Working Solutions:
-
Stock solutions of Ivermectin and Doramectin (internal standard) are prepared.
-
Working solutions are prepared for spiking.
2. Sample Preparation (Protein Precipitation from VAMS):
-
Whole blood samples are collected using VAMS.
-
The VAMS tips are extracted using a protein precipitation technique with a combination of acetonitrile and methanol (1:1).
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Acquity® UPLC BEH C18 (1.7 μm; 2.1 × 100 mm).
-
Mobile Phase: 5 mM ammonium formate pH 3.00 and acetonitrile (10:90) with isocratic elution.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with positive electrospray ionization.
-
Detection: MRM with transitions of m/z 892.41 > 569.5 for Ivermectin and m/z 916.41 > 331.35 for Doramectin.
-
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the bioanalytical quantification of Ivermectin by LC-MS/MS. The data presented demonstrates that a method utilizing this compound provides excellent linearity, accuracy, precision, and recovery, and effectively compensates for matrix effects, aligning with the stringent requirements of FDA guidelines. While alternative internal standards like doramectin can also be used to develop validated methods, the physicochemical similarity of a stable isotope-labeled internal standard to the analyte generally ensures the highest degree of analytical robustness. The choice of internal standard and sample preparation technique should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
A Head-to-Head Battle of Internal Standards: Ivermectin-d2 vs. Doramectin for Accurate Ivermectin Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of ivermectin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix effects. In the context of ivermectin analysis, two candidates stand out: the stable isotope-labeled Ivermectin-d2 and the structurally similar analog, doramectin. This guide provides an objective comparison of their performance, supported by experimental data from published studies.
This comparison guide delves into the experimental protocols and performance data associated with using either this compound or doramectin as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for ivermectin quantification.
Executive Summary: Key Performance Indicators
The selection of an internal standard hinges on several key performance metrics that ensure the robustness and validity of an analytical method. Below is a summary of the reported performance data for methods utilizing either this compound or doramectin.
| Performance Metric | This compound | Doramectin |
| Linearity Range | 0.970 - 384 ng/mL[1][2] | 1 - 150 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL[1] | 1 ng/mL |
| Intra-assay Precision (%CV) | 1.70% to 9.76% (whole blood) | Not explicitly stated in the provided results |
| Inter-assay Precision (%CV) | 3.91% to 16.4% (plasma) | Not explicitly stated in the provided results |
| Accuracy | 89.8%–99.2% (plasma), 95.9%–109% (whole blood) | Not explicitly stated in the provided results |
| Recovery | 96–123% | Not explicitly stated in the provided results |
The Gold Standard: this compound
Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte, with only a difference in isotopic composition, they co-elute chromatographically and exhibit nearly identical ionization efficiency and fragmentation patterns. This close similarity allows for highly effective correction of matrix effects and variations during sample processing.
Experimental Workflow for Ivermectin Quantification using this compound
The following diagram outlines a typical workflow for the quantification of ivermectin in human plasma or whole blood using this compound as an internal standard, based on a validated LC-MS/MS method.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Ivermectin Quantification in Human Plasma: A Cross-Laboratory Method Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ivermectin in human plasma, both utilizing the deuterated internal standard, Ivermectin-d2. The information presented is compiled from peer-reviewed publications and aims to offer an objective analysis of their experimental protocols and performance data to aid researchers in selecting and implementing a suitable bioanalytical method.
Executive Summary
The accurate quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and clinical trial monitoring. This guide compares the methodologies and validation outcomes of two distinct LC-MS/MS methods developed by Kaewkhao et al. (2024) and Duthaler et al. (2019). Both methods demonstrate high sensitivity and reproducibility for the analysis of ivermectin in human plasma using this compound as the internal standard. While sharing the core analytical technique, the methods exhibit variations in sample preparation, chromatographic conditions, and mass spectrometric parameters, which are detailed below.
Quantitative Data Comparison
The following table summarizes the key validation parameters for the two methods, providing a side-by-side comparison of their performance characteristics.
| Parameter | Kaewkhao et al. (2024) | Duthaler et al. (2019) |
| Matrix | Human Plasma, Whole Blood | Human Plasma, Whole Blood, Dried Blood Spots |
| Internal Standard | This compound | This compound |
| Linearity Range | 0.970 - 384 ng/mL | 0.5 - 250 ng/mL (Plasma) |
| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL | 0.5 ng/mL (Plasma) |
| Intra-assay Precision (%CV) | 3.91% to 16.4% (at LLOQ) for plasma | ≤15% |
| Inter-assay Precision (%CV) | Varied from 3.91% to 16.4% (at LLOQ) for plasma | ≤15% |
| Intra-assay Accuracy (%RE) | 89.8%–99.2% for plasma | Within ±15% |
| Inter-assay Accuracy (%RE) | 89.8%–99.2% for plasma | Within ±15% |
| Recovery | Not explicitly stated | 62.8 ± 4.3% (from DBS) |
Experimental Protocols
This section provides a detailed breakdown of the methodologies employed in the two studies for the quantification of ivermectin in human plasma.
I. Sample Preparation
Kaewkhao et al. (2024):
-
Method: Hybrid Solid-Phase Extraction (Hybrid-SPE) using a 96-well plate format to remove phospholipids.
-
Procedure: 100 µL of plasma or whole blood samples were aliquoted into the 96-well plate. A liquid handler was used to add 450 µL of acetonitrile:water (90:10, v/v) containing 80 ng/mL of this compound. The samples were then mixed and centrifuged[1].
Duthaler et al. (2019):
-
Method: Automated extraction from Dried Blood Spots (DBS) was a key focus, though methods for plasma and whole blood were also validated. For plasma, a protein precipitation approach is inferred.
-
Procedure for DBS: An automated DBS-MS 500 autosampler was used for the extraction. DBS were extracted with 20 μL of an organic solvent.
II. Liquid Chromatography
Kaewkhao et al. (2024):
-
Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).
-
Mobile Phase: An isocratic elution with acetonitrile and 2 mM ammonium formate containing 0.5% formic acid (90:10, v/v)[1].
-
Flow Rate: Not explicitly stated.
-
Run Time: Optimized for high-throughput analysis.
Duthaler et al. (2019):
-
Column: A C8 analytical column was used for the automated DBS extraction method.
-
Mobile Phase: Details of the mobile phase for plasma analysis are not specified in the provided excerpts.
-
Flow Rate: Not specified.
-
Run Time: Not specified.
III. Mass Spectrometry
Kaewkhao et al. (2024):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitored Transitions (m/z):
-
Ivermectin: 892.5 → 307.1 (ammonium adduct).
-
This compound: 894.5 → 309.1.
-
-
Collision Energy: 35 V for both transitions.
Duthaler et al. (2019):
-
Instrument: LC-MS/MS system (specifics not detailed in excerpts).
-
Ionization Mode: Multiple reaction monitoring (MRM) in the positive mode.
-
Monitored Transitions (m/z): Specific transitions are not detailed in the provided excerpts.
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of ivermectin in human plasma using LC-MS/MS with an internal standard, based on the methodologies described.
Caption: Generalized workflow for ivermectin quantification in plasma.
Conclusion
Both the Kaewkhao et al. (2024) and Duthaler et al. (2019) methods provide robust and sensitive approaches for the quantification of ivermectin in human plasma using this compound as an internal standard. The method by Kaewkhao and colleagues is detailed with specific parameters for a high-throughput 96-well plate format, making it suitable for large-scale clinical studies. The work by Duthaler and his team highlights the feasibility of automated extraction, particularly from dried blood spots, which offers advantages for sample collection and storage in remote settings.
The choice between the methods will depend on the specific needs of the research, including the required sample throughput, available instrumentation, and the desired biological matrix. Researchers can use the data and protocols presented in this guide to make an informed decision on the most appropriate method for their ivermectin quantification needs.
References
Ivermectin Assay Performance: A Comparative Analysis Using Ivermectin-d2 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of ivermectin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of the linearity, precision, and accuracy of ivermectin assays that utilize ivermectin-d2 as an internal standard, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Its near-identical physicochemical properties to the analyte ensure that it experiences similar extraction recovery, matrix effects, and ionization efficiency, thereby correcting for variations during sample processing and analysis and leading to enhanced accuracy and precision.[1]
Performance Characteristics of Ivermectin Assays with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of ivermectin. The validation of these methods in accordance with regulatory guidelines from bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures the reliability of the generated data.[2][3]
Linearity
A crucial parameter for any quantitative assay, linearity demonstrates the direct proportionality between the analyte concentration and the instrument response over a defined range. Assays employing this compound consistently exhibit excellent linearity.
| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 0.970 - 384 | > 0.99 | [2] |
| Human Whole Blood | 0.970 - 384 | > 0.99 | |
| Human Plasma | 0.5 - 250 | > 0.997 | |
| Human Whole Blood | 0.5 - 100 | > 0.997 | |
| Dried Blood Spots (DBS) | 1 - 100 | > 0.997 | |
| Bovine Plasma | 1 - 500 | ≥ 0.998 | |
| Human, Mouse, Monkey Plasma | 0.1 - 1000 | Not specified, but linear |
The wide linear ranges observed in these studies are sufficient to cover expected plasma concentrations in pharmacokinetic studies following therapeutic dosing.
Precision and Accuracy
Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Both are critical for the reliability of bioanalytical data. The use of this compound significantly contributes to achieving high precision and accuracy.
Intra- and Inter-Assay Precision and Accuracy in Human Plasma
| Concentration Level | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ (0.970 ng/mL) | 16.4 | 89.8 - 99.2 | 3.91 - 16.4 | 89.8 - 99.2 |
| Low QC (3.39 ng/mL) | 3.91 | 89.8 - 99.2 | 3.91 - 16.4 | 89.8 - 99.2 |
| Medium QC (33.4 ng/mL) | 4.63 | 89.8 - 99.2 | 3.91 - 16.4 | 89.8 - 99.2 |
| High QC (308 ng/mL) | 5.42 | 89.8 - 99.2 | 3.91 - 16.4 | 89.8 - 99.2 |
Intra- and Inter-Assay Precision and Accuracy in Human Whole Blood
| Concentration Level | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ (0.970 ng/mL) | 9.76 | 95.9 - 109 | 1.70 - 9.76 | 95.9 - 109 |
| Low QC (3.39 ng/mL) | 1.70 | 95.9 - 109 | 1.70 - 9.76 | 95.9 - 109 |
| Medium QC (33.4 ng/mL) | 3.48 | 95.9 - 109 | 1.70 - 9.76 | 95.9 - 109 |
| High QC (308 ng/mL) | 3.01 | 95.9 - 109 | 1.70 - 9.76 | 95.9 - 109 |
The precision values (expressed as coefficient of variation, %CV) are well within the accepted regulatory limit of ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Similarly, the accuracy results fall within the acceptable range of 85-115% (80-120% at the LLOQ).
Experimental Protocols
The successful implementation of these assays relies on robust and well-defined experimental procedures. Below are summaries of typical protocols.
Sample Preparation
A critical step to remove interfering substances from the biological matrix.
References
Ivermectin-d2 Stability in Biological Samples: A Comparative Guide to Freeze-Thaw Cycle Effects
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards and analytes in biological matrices is paramount for accurate and reliable bioanalytical data. This guide provides a comprehensive assessment of the stability of Ivermectin-d2, a commonly used internal standard, in biological samples subjected to multiple freeze-thaw cycles. The stability of its non-deuterated counterpart, ivermectin, is presented here as a direct surrogate, reflecting a standard and accepted practice in bioanalytical method validation, as the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical.
Comparative Stability Data
The stability of ivermectin, and by extension this compound, has been evaluated in several studies, consistently demonstrating its robustness under typical bioanalytical laboratory conditions. The following table summarizes the quantitative data from various studies on the freeze-thaw stability of ivermectin in human plasma and whole blood.
| Number of Freeze-Thaw Cycles | Biological Matrix | Storage Temperature | Key Findings | Acceptance Criteria |
| 5 | Human Plasma & Whole Blood | -80°C to Room Temperature | Stable with a deviation of ± 5%.[1] | ± 5% deviation |
| 3 | Human Plasma | -70°C ± 10°C | Stable.[2] | Absolute deviation ≤15% from nominal concentration.[2] |
| 3 | Human Plasma | -80°C | Storage stability within acceptable limits.[3] | Mean concentration within 10% of nominal values.[3] |
These findings underscore the stability of ivermectin in biological samples across multiple freeze-thaw cycles, suggesting that this compound would exhibit similar stability when used as an internal standard in pharmacokinetic and other bioanalytical studies.
Experimental Protocols
The assessment of freeze-thaw stability is a critical component of bioanalytical method validation. The general procedure followed in the cited studies involves the following key steps:
-
Sample Preparation: Quality control (QC) samples are prepared by spiking known concentrations of ivermectin (low, medium, and high concentrations) into the biological matrix (e.g., human plasma).
-
Freezing: The QC samples are frozen at a specified temperature, typically -70°C or -80°C, for a minimum of 12 to 24 hours.
-
Thawing: The frozen samples are then thawed unassisted at room temperature.
-
Cycling: The freeze-thaw cycle is repeated for a predetermined number of times (commonly three to five cycles).
-
Analysis: After the completion of the final cycle, the concentration of ivermectin in the QC samples is determined using a validated analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Evaluation: The mean concentration of the analyte in the tested QC samples is compared against the nominal concentration or the concentration of freshly prepared samples to determine the stability.
Analytical Methodology: LC-MS/MS
The quantification of ivermectin and this compound in the stability studies is predominantly performed using LC-MS/MS. This technique offers high sensitivity and selectivity for accurate measurement in complex biological matrices. A typical method involves:
-
Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix.
-
Chromatographic Separation: Reversed-phase chromatography to separate ivermectin from other components.
-
Mass Spectrometric Detection: Tandem mass spectrometry for sensitive and specific detection and quantification.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the freeze-thaw stability of an analyte in biological samples.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Ivermectin Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ivermectin, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. The two primary options are a stable isotope-labeled (SIL) analog, such as Ivermectin-d2, or a structurally similar compound, like Doramectin or Abamectin. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable internal standard for specific analytical needs.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization and matrix effects, providing the most effective compensation for variations during sample preparation and analysis.[1][2] However, structural analogs, which are often more readily available and cost-effective, can also provide reliable quantification when properly validated.[2]
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the performance characteristics of analytical methods employing either this compound or a structural analog as the internal standard for Ivermectin quantification in various biological matrices.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Plasma | Whole Blood | Reference |
| Linearity (ng/mL) | 0.970 - 384 | 0.970 - 384 | |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.970 | 0.970 | |
| Intra-assay Accuracy (%) | 89.8 - 99.2 | 95.9 - 109 | |
| Inter-assay Accuracy (%) | 89.8 - 99.2 | 95.9 - 109 | |
| Intra-assay Precision (%CV) | 3.91 - 16.4 | 1.70 - 9.76 | |
| Inter-assay Precision (%CV) | 3.91 - 16.4 | 1.70 - 9.76 | |
| Absolute Recovery (%) | 96 - 123 | 96 - 123 | |
| Matrix Effect | Not detected | Not detected |
Table 2: Method Performance using Structural Analogs as Internal Standards
| Internal Standard | Doramectin | Abamectin |
| Matrix | Whole Blood (VAMS) | Liver & Muscle Tissue |
| Linearity (ng/mL) | 1 - 150 | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | Not Specified |
| Accuracy | Not Specified | Not Specified |
| Precision | Not Specified | Not Specified |
| Recovery (%) | Not Specified | Not Specified |
| Matrix Effect | Not Specified | Not Specified |
| Reference |
Experimental Methodologies
The selection of an internal standard influences the entire analytical workflow. Below are representative experimental protocols for methods using this compound and a structural analog.
Ivermectin Quantification using this compound Internal Standard
This method details the analysis of Ivermectin in human plasma and whole blood using LC-MS/MS.
1. Sample Preparation:
-
100 µL of plasma or whole blood is subjected to phospholipid removal using a 96-well Hybrid-solid phase extraction plate.
-
This compound is added as the internal standard.
2. Chromatographic Separation:
-
An Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm) is used for separation.
-
The mobile phase consists of acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in positive ionization mode is used for detection.
Ivermectin Quantification using Doramectin Internal Standard
This method describes the analysis of Ivermectin in whole blood collected via Volumetric Absorptive Microsampling (VAMS) using UHPLC-MS/MS.
1. Sample Preparation:
-
Whole blood is collected using VAMS.
-
A protein precipitation technique with a combination of acetonitrile and methanol (1:1) is used for extraction.
-
Doramectin is added as the internal standard.
2. Chromatographic Separation:
-
An Acquity® UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) is employed for separation.
-
The mobile phase is 5 mM ammonium formate (pH 3.00) and acetonitrile (10:90) with isocratic elution.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with positive electrospray ionization is used.
-
Detection is performed using Multiple Reaction Monitoring (MRM) with m/z transitions of 892.41 > 569.5 for Ivermectin and 916.41 > 331.35 for Doramectin.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of Ivermectin using an internal standard with LC-MS/MS.
Caption: General workflow for Ivermectin quantification.
Conclusion
The data indicates that both this compound and structural analogs can be effectively used as internal standards for the quantification of Ivermectin. The use of this compound is well-documented with comprehensive validation data demonstrating high accuracy, precision, and negligible matrix effects, reinforcing its status as the preferred choice for regulated bioanalysis. While methods using structural analogs like Doramectin are also validated and suitable for quantitative analysis, the publicly available data is less detailed in direct comparative parameters. The choice between a deuterated internal standard and a structural analog will ultimately depend on the specific requirements of the study, including regulatory expectations, cost, and availability. For the highest level of data integrity, particularly in clinical and preclinical studies, this compound is the recommended internal standard.
References
Inter-Laboratory Comparison of Ivermectin Pharmacokinetic Data: A Guide for Researchers
An Objective Analysis of Methodologies and Data Utilizing Ivermectin-d2 as an Internal Standard
This guide provides a comprehensive comparison of methodologies for the pharmacokinetic analysis of ivermectin, with a specific focus on studies employing this compound as an internal standard. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate a clearer understanding of the variations in experimental protocols and their potential impact on pharmacokinetic data. The significant inter-individual and inter-study variability in ivermectin plasma levels underscores the importance of standardized and robust analytical methods.[1][2]
I. Comparative Analysis of Experimental Protocols
The quantification of ivermectin in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring accurate and precise quantification.
Below is a summary of key parameters from a validated LC-MS/MS method for ivermectin quantification in human plasma and whole blood, which serves as a representative protocol.
| Parameter | Specification |
| Biological Matrix | Human Plasma / Whole Blood |
| Sample Volume | 100 µL |
| Internal Standard | This compound |
| Extraction Method | Hybrid-Solid Phase Extraction (SPE) using a 96-well plate to remove phospholipids. |
| Chromatography Column | Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) |
| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ionization |
| MRM Transitions | Ivermectin: m/z 892.5 → 307.1; this compound: m/z 894.5 → 309.1 |
| Linear Range | 0.970 - 384 ng/mL |
| Intra- & Inter-batch Precision | < 15% |
II. Experimental Workflow for Ivermectin Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the quantification of ivermectin in plasma or whole blood samples using LC-MS/MS with this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Variations in Plasma Levels of Orally Administered Ivermectin Could Hamper Its Potential Drug Repositioning: Results of a Bioequivalence Study in Mexican Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 5. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Robustness of Analytical Methods for Ivermectin: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive evaluation of the robustness of an analytical method for Ivermectin, with a specific focus on the performance of the isotopically labeled internal standard, Ivermectin-d2, in comparison to other commonly used alternatives.
The quantification of Ivermectin in biological matrices is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard is fundamental to a robust analytical method, as it compensates for variability during sample preparation and analysis. This guide delves into the experimental data from various studies to compare the performance of this compound against other internal standards, such as doramectin and abamectin, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" due to its near-identical physicochemical properties to the analyte. This results in similar retention times and ionization responses, leading to superior correction for matrix effects and other sources of error.
The following tables summarize the performance of this compound and other internal standards based on published validation data.
Table 1: Comparison of Method Validation Parameters for Ivermectin Analysis Using Different Internal Standards
| Parameter | This compound | Doramectin | Abamectin |
| Linearity Range | 0.970 - 384 ng/mL[1] | 1 - 150 ng/mL[2] | 0.1 - 1000 ng/mL[3] |
| Intra-day Precision (%RSD) | 1.70 - 9.76%[1] | Not explicitly stated | <15% |
| Inter-day Precision (%RSD) | 3.91 - 16.4%[1] | Not explicitly stated | <15% |
| Accuracy (%RE) | 89.8 - 109% | Not explicitly stated | 90.3 - 107.8% |
| Recovery | 96 - 123% | Not explicitly stated | >80% |
| Matrix Effect | Minimal to no effect, compensated by IS | Not explicitly stated | No significant effect observed |
Table 2: Stability of Ivermectin in Human Plasma
| Stability Condition | Ivermectin Concentration Change | Reference |
| Bench top (20°C for 8 h) | Within ± 15% of actual concentration | |
| Three freeze-thaw cycles | Within ± 15% of actual concentration | |
| Long-term (-80°C for 30 days) | Within ± 15% of actual concentration | |
| Long-term (-80°C for at least 2 years and 9 months) | Stable |
The data consistently demonstrates that methods employing this compound exhibit excellent linearity, precision, accuracy, and recovery. A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects, which can significantly impact the accuracy of LC-MS/MS analyses. Studies have shown that with this compound, the normalized matrix factor ratios are close to 1, indicating excellent compensation for variations in recovery and ionization.
While methods using alternative internal standards like doramectin and abamectin also demonstrate acceptable performance, the use of a non-isotopically labeled internal standard may not always perfectly mimic the behavior of ivermectin, potentially leading to less effective correction for matrix effects under certain conditions. For instance, abamectin has been successfully used as an internal standard, with studies showing that the yields of its fluorescent derivative are identical to that of ivermectin, thus eliminating derivative yield as a source of analytical variation.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Ivermectin using different internal standards.
Method 1: Ivermectin Quantification using this compound Internal Standard
This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the sensitive and selective quantification of Ivermectin in human plasma and whole blood.
-
Sample Preparation:
-
To 100 µL of plasma or whole blood, add the internal standard solution (this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Ivermectin: m/z 892.5 → 307.1
-
This compound: m/z 894.5 → 309.1
-
-
Method 2: Ivermectin Quantification using Doramectin Internal Standard
This method is designed for the analysis of Ivermectin in whole blood collected via volumetric absorptive microsampling (VAMS).
-
Sample Preparation:
-
Extract the VAMS tip containing the blood sample with a mixture of acetonitrile and methanol (1:1, v/v) containing the internal standard (doramectin).
-
Vortex and centrifuge the sample.
-
Analyze the supernatant by LC-MS/MS.
-
-
LC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: 5 mM ammonium formate (pH 3.0) and acetonitrile (10:90, v/v) with isocratic elution
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Ivermectin: m/z 892.41 → 569.5
-
Doramectin: m/z 916.41 → 331.35
-
-
Method 3: Ivermectin Quantification using Abamectin Internal Standard
This method is suitable for the quantification of Ivermectin in plasma samples.
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) using C18 cartridges.
-
Condition the SPE cartridge with methanol and water.
-
Load the plasma sample spiked with the internal standard (abamectin).
-
Wash the cartridge and elute the analytes.
-
Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: ACE C18 (50 x 3 mm, 3 µm)
-
Mobile Phase: 0.1% acetic acid and methanol:acetonitrile (1:1, v/v)
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions: Specific transitions for Ivermectin and Abamectin are monitored.
-
Visualizing the Analytical Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: Workflow for Ivermectin analysis using this compound.
Caption: Workflow for VAMS-based Ivermectin analysis with Doramectin.
Caption: Workflow for Ivermectin analysis using Abamectin via SPE.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis for Ivermectin Assays: A Focus on Ivermectin-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of ivermectin in biological matrices, with a specific focus on the use of the stable isotope-labeled internal standard, Ivermectin-d2. The objective is to present a clear overview of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing this compound against alternative analytical approaches, supported by experimental data and detailed protocols.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis (ISR) is a critical component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] It serves to demonstrate the reproducibility and reliability of a bioanalytical method when analyzing authentic study samples, as opposed to the spiked quality control (QC) samples used during method validation.[1] The standard acceptance criterion for small molecules like ivermectin requires that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat measurements should be within ±20% of their mean.[1]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based quantification. This is due to its ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus compensating for variability in these steps and enhancing the accuracy and precision of the measurement.
Comparison of Bioanalytical Methods for Ivermectin
This section compares the performance of an LC-MS/MS method using this compound as an internal standard with alternative methods, primarily High-Performance Liquid Chromatography (HPLC) with other internal standards like doramectin or moxidectin.
Table 1: Performance Characteristics of Ivermectin Bioanalytical Methods
| Parameter | LC-MS/MS with this compound | HPLC with Doramectin IS | HPLC with Fluorescence Detection (Moxidectin IS) |
| Internal Standard | This compound (stable isotope-labeled) | Doramectin (structural analog) | Moxidectin (structural analog) |
| Linearity Range | 0.1 - 1000 ng/mL[2] | 0.5 - 12.5 mg/kg (in feed)[1] | 0.2 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 mg/kg (in feed) | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated for plasma | Not explicitly stated for plasma |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated for plasma | Not explicitly stated for plasma |
| Accuracy (% Bias) | Within ± 15% | Not explicitly stated for plasma | Not explicitly stated for plasma |
| Incurred Sample Reanalysis Pass Rate | >94% of samples within ±20% difference | Data not available | Data not available |
Direct Method Comparison: LC-MS/MS vs. HPLC-Fluorescence
A study directly compared the performance of a sensitive LC-MS/MS method with a previously validated HPLC-fluorescence (HPLC-FL) method by re-analyzing clinical samples. The results demonstrated a good linear correlation (r² = 0.9956) between the concentrations obtained from the two assays. For the incurred sample reanalysis, 94% of the samples had a percentage difference within ±20% of the average value between the two methods. The mean plasma concentrations of ivermectin measured by LC-MS/MS were found to be within ±15% of the values initially reported by the HPLC-FL method, indicating no significant differences between the two assays.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Ivermectin in Human Plasma using this compound
This protocol is based on a validated high-throughput method for the quantification of ivermectin in human plasma.
1. Sample Preparation: Hybrid Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Perform protein precipitation by adding acetonitrile.
-
Load the supernatant onto a 96-well Hybrid-SPE® plate.
-
Wash the plate to remove phospholipids and other interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 2 mM ammonium formate with 0.5% formic acid.
-
Flow Rate: As optimized for the specific column and system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for ivermectin and this compound. The ammonium adduct ([M+NH4]+) is commonly used for quantification.
3. Incurred Sample Reanalysis (ISR) Procedure
-
Select a subset of study samples (typically 5-10%).
-
Reanalyze the selected samples in a separate analytical run on a different day.
-
Calculate the percentage difference between the initial and reanalyzed concentrations using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] * 100.
-
The ISR is successful if at least 67% of the reanalyzed samples have a percentage difference within ±20%.
Protocol 2: Alternative HPLC Method with Doramectin Internal Standard
This protocol describes a general approach for ivermectin analysis using HPLC with UV detection and doramectin as an internal standard, primarily for non-biological matrices but adaptable for plasma with appropriate extraction.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To the plasma sample, add the doramectin internal standard solution.
-
Perform a solid-phase extraction using a C18 cartridge to clean up the sample.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC Analysis
-
Chromatographic Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at 245 nm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described bioanalytical methods and the logical process of incurred sample reanalysis.
Caption: Workflow for Ivermectin analysis using LC-MS/MS with this compound.
Caption: Workflow for an alternative HPLC method for Ivermectin analysis.
Caption: Logical workflow for conducting Incurred Sample Reanalysis.
Conclusion
The use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, offers a highly sensitive, specific, and robust method for the quantification of ivermectin in biological matrices. The excellent performance in incurred sample reanalysis, as demonstrated in clinical studies, underscores the reliability of this approach for pharmacokinetic and other drug development studies. While alternative methods like HPLC with UV or fluorescence detection can be employed, they may not offer the same level of selectivity and sensitivity as LC-MS/MS. For pivotal studies requiring high confidence in the bioanalytical data, the LC-MS/MS method with this compound as the internal standard is the recommended approach.
References
- 1. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Ivermectin-d2 in Mass Spectrometry: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ivermectin, the choice of an appropriate internal standard and mass spectrometry platform is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Ivermectin-d2 as an internal standard across different mass spectrometry instruments, supported by experimental data and detailed protocols. We also explore alternative internal standards to provide a broader perspective on method development for Ivermectin quantification.
Ivermectin, a broad-spectrum antiparasitic agent, is widely used in both human and veterinary medicine. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and regulatory compliance. The stable isotope-labeled internal standard, this compound, is frequently employed to correct for matrix effects and variations in sample processing and instrument response. This guide delves into the performance characteristics of this compound in the most commonly used mass spectrometry platform for quantitative bioanalysis: the triple quadrupole mass spectrometer. Furthermore, it provides a comparative overview of alternative internal standards and discusses considerations for method development on high-resolution mass spectrometry systems.
Performance of this compound on Triple Quadrupole Mass Spectrometry
Triple quadrupole (QqQ) mass spectrometers, operated in multiple reaction monitoring (MRM) mode, are the gold standard for targeted quantification due to their high sensitivity, selectivity, and wide dynamic range. Several studies have validated the use of this compound as an internal standard for the LC-MS/MS quantification of Ivermectin in various biological matrices, including plasma, whole blood, and dried blood spots.[1][2][3][4]
A prominent example is the method validated on a Sciex API 5000 triple quadrupole mass spectrometer.[3] This method demonstrates the robust performance of this compound in achieving high sensitivity and precision for the analysis of Ivermectin in human plasma and whole blood.
Experimental Protocol: Ivermectin Quantification with this compound on a Triple Quadrupole MS
Below is a summary of a typical experimental protocol for the quantification of Ivermectin using this compound as an internal standard on a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Matrix: Human plasma or whole blood.
-
Extraction: Protein precipitation using acetonitrile. This is a simple and effective method for removing the majority of proteins from the sample.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of Ivermectin and this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is standard.
3. Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer (e.g., Sciex API 5000).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the most common method for ionizing Ivermectin and its deuterated analog.
-
MRM Transitions:
-
Ivermectin: The precursor ion ([M+NH4]+) is typically m/z 892.5, which is fragmented to a product ion of m/z 307.1.
-
This compound: The precursor ion ([M+NH4]+) is m/z 894.5, fragmenting to a product ion of m/z 309.1.
-
-
Collision Energy: Optimized for the specific instrument and transition.
Performance Data
The following table summarizes the quantitative performance of a validated LC-MS/MS method for Ivermectin using this compound as an internal standard on a Sciex API 5000 triple quadrupole mass spectrometer.
| Performance Metric | Result |
| Linear Range | 0.970 - 384 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 96-123% |
| Matrix Effect | No significant matrix effect observed |
This data demonstrates that this compound provides excellent performance as an internal standard on a triple quadrupole platform, enabling sensitive and accurate quantification of Ivermectin in complex biological matrices.
Comparison with Alternative Internal Standards
While this compound is a highly effective internal standard, other molecules with similar chemical and physical properties can also be used. The most common alternatives are other avermectins, such as doramectin and abamectin.
Doramectin
Doramectin is a structural analog of Ivermectin and has been successfully used as an internal standard in several validated LC-MS/MS methods for Ivermectin quantification.
Performance Data for Doramectin as an Internal Standard:
| Mass Spectrometer | Linear Range | LLOQ | Precision (%CV) | Accuracy (%Bias) | Reference |
| Triple Quadrupole | 1 - 150 ng/mL | 1 ng/mL | < 15% | Within ±15% |
Abamectin
Abamectin, another member of the avermectin family, has also been employed as an internal standard for Ivermectin analysis.
Performance Data for Abamectin as an Internal Standard:
| Mass Spectrometer | Linear Range | LLOQ | Precision (%CV) | Accuracy (%Bias) | Reference |
| Triple Quadrupole | 0.5 - 200 ng/mL | 0.5 ng/mL | < 8% | < 14% |
Considerations for Choosing an Internal Standard:
-
Isotopic Labeling: this compound, being a stable isotope-labeled version of the analyte, is considered the ideal internal standard. It co-elutes with Ivermectin and experiences identical ionization and fragmentation behavior, providing the most accurate correction for matrix effects.
-
Structural Similarity: Doramectin and abamectin are structurally similar to Ivermectin and have similar chromatographic and mass spectrometric properties. This makes them suitable alternatives when a deuterated standard is not available or cost-prohibitive.
-
Availability and Cost: The availability and cost of the internal standard are practical considerations in method development.
-
Potential for Interference: It is crucial to ensure that the chosen internal standard does not have any interfering peaks from the matrix or other co-administered drugs.
Performance on High-Resolution Mass Spectrometry (HRMS) Platforms
While triple quadrupole instruments are the workhorses of quantitative bioanalysis, high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are increasingly being used. These instruments offer high mass accuracy and resolution, which can provide enhanced selectivity, especially in complex matrices.
Currently, there is a limited amount of published data specifically detailing the quantitative performance of this compound on Q-TOF or Orbitrap platforms. However, the principles of using a stable isotope-labeled internal standard remain the same. The high resolving power of these instruments can be advantageous in separating the analyte and internal standard signals from matrix interferences with high confidence.
When developing methods on HRMS platforms, the high mass accuracy allows for the use of a narrow mass extraction window, which significantly reduces background noise and improves the signal-to-noise ratio. This can potentially lead to lower limits of quantification compared to triple quadrupole systems.
Experimental Workflows and Signaling Pathways
To visualize the experimental process, the following diagrams, generated using the DOT language, illustrate a typical workflow for Ivermectin analysis and a conceptual representation of the analytical signaling pathway.
Conclusion
This compound has demonstrated excellent performance as an internal standard for the quantification of Ivermectin in biological matrices using triple quadrupole mass spectrometry. It provides high accuracy, precision, and sensitivity, making it the preferred choice for regulated bioanalysis. Alternative internal standards like doramectin and abamectin can also offer reliable quantification and are viable options depending on the specific requirements of the assay.
While data on the performance of this compound on high-resolution mass spectrometry platforms is still emerging, the inherent advantages of these instruments in terms of selectivity and mass accuracy suggest that it will be a valuable tool for future bioanalytical methods. The choice of mass spectrometry platform and internal standard should be based on the specific analytical needs, regulatory requirements, and available resources. This guide provides the foundational information for researchers to make informed decisions in the development and validation of robust and reliable methods for Ivermectin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Oxford Global Health [globalhealth.ox.ac.uk]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ivermectin-d2
For researchers, scientists, and drug development professionals, the proper disposal of Ivermectin-d2, a deuterated form of a potent pharmaceutical compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks associated with its handling and disposal. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance with significant health and environmental risks. The Safety Data Sheet (SDS) indicates that it is fatal if swallowed and toxic in contact with skin.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through single and repeated exposure.[1] Furthermore, this compound is very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1]
Hazard Classification Summary:
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash.
-
Collect all waste materials, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
The container must be labeled as "Hazardous Waste" and include the specific chemical name "this compound."
-
The label should also display the appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
-
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
-
Waste Manifesting and Transportation:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Complete a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.
-
-
Final Disposal:
-
The recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted hazardous waste incineration facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfilling is not a suitable disposal method for this compound due to its potential to leach into the soil and groundwater.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ivermectin-d2
For laboratory professionals engaged in research and development, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent, Ivermectin. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound, while a valuable tool in drug development and research, presents significant health hazards. It is classified as acutely toxic if swallowed or in contact with skin, is suspected of damaging fertility or the unborn child, and can cause organ damage with single or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is the foundation of a robust safety plan. The following table summarizes its primary hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | Fatal if swallowed[1] |
| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |
| Reproductive Toxicity | 2 | Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 1 | Causes damage to organs |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | 1 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is necessary when handling this compound. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Respiratory | NIOSH/MSHA-approved respirator or a positive pressure air-supplied respirator. | Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust is generated, a self-contained breathing apparatus may be necessary. |
| Hands | Chemical-resistant gloves (Nitrile or PVC). | Double gloving is highly recommended to prevent exposure. Change gloves frequently, at least every 30-60 minutes, and immediately if contaminated or damaged. Ensure cuffs are tucked under the sleeves of the lab coat. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | If there is a risk of splashes or aerosol generation, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat or a disposable gown. | A lab coat with a solid front, long sleeves, and tight-fitting cuffs is essential. For tasks with a higher risk of contamination, consider an apron or a disposable suit. |
Procedural Workflow for Handling this compound
To ensure safety at every stage, from preparation to disposal, a systematic workflow should be followed. The diagram below illustrates the key steps for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
